3,3,5,5-Tetramethylmorpholine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3,3,5,5-tetramethylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)5-10-6-8(3,4)9-7;/h9H,5-6H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBVILWCCUJQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)(C)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2171815-45-3 | |
| Record name | 3,3,5,5-tetramethylmorpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Structural Dynamics and Applications of 3,3,5,5-Tetramethylmorpholine Hydrochloride in Advanced Chemical Synthesis
Executive Summary
The rational design of sterically hindered secondary amines has driven significant advancements in both medicinal chemistry and organic catalysis. 3,3,5,5-Tetramethylmorpholine hydrochloride (CAS: 2171815-45-3) represents a highly specialized building block characterized by extreme steric shielding and unique electronic properties. Unlike its piperidine analog (TEMPO precursor), the morpholine oxygen introduces an electron-withdrawing inductive effect that profoundly alters the redox potential of its downstream derivatives. This whitepaper provides a comprehensive technical analysis of its structural chemistry, self-validating synthesis protocols, and advanced applications in catalytic oxidation and drug development.
Chemical Identity and Physicochemical Profile
The hydrochloride salt of 3,3,5,5-tetramethylmorpholine is preferred over the free base for long-term storage due to its enhanced crystalline stability and resistance to atmospheric oxidation.
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | 3,3,5,5-Tetramethylmorpholine hydrochloride |
| CAS Number | 2171815-45-3 (HCl Salt) / 19412-12-5 (Free Base) |
| Molecular Formula | C₈H₁₈ClNO |
| Molecular Weight | 179.69 g/mol |
| SMILES | Cl.CC1(C)COCC(C)(C)N1 |
| Topological Polar Surface Area | 21.3 Ų (Free Base) |
| Physical State | Solid (White Crystalline Powder) |
| LogP (Computed) | 1.668 |
Structural Chemistry & Steric Dynamics
The architecture of 3,3,5,5-tetramethylmorpholine is defined by the four methyl groups occupying the 3 and 5 positions adjacent to the secondary amine.
Mechanistic Insights:
-
Steric Shielding: The gem-dimethyl groups completely block the α-carbons. In medicinal chemistry, this prevents cytochrome P450-mediated α-oxidation, making it a highly metabolically stable morpholine bioisostere.
-
Electronic Inductive Effects: The oxygen atom at position 1 in the morpholine ring exerts a strong electron-withdrawing effect across the σ-bond framework. When converted to a nitroxyl radical (TEMMO), this effect destabilizes the oxidized oxoammonium state, thereby increasing its reduction potential compared to TEMPO.
-
Salt Stability: The protonated nitrogen in the hydrochloride salt is locked in a stable conformation, preventing the lone pair from participating in unwanted nucleophilic attacks during multi-step synthetic workflows.
Synthesis and Isolation Workflows
To utilize this compound effectively, one must understand its synthetic origins and the causality behind its isolation as a hydrochloride salt.
Figure 1: Step-by-step synthesis workflow of 3,3,5,5-Tetramethylmorpholine Hydrochloride.
Protocol 1: Preparation of the Hydrochloride Salt
This protocol assumes the prior reduction of 3,3,5,5-tetramethylmorpholin-2-one to the free base.
-
Free Base Dissolution: Dissolve 1.0 eq of 3,3,5,5-tetramethylmorpholine (free base) in anhydrous diethyl ether (10 mL/g).
-
Causality: Diethyl ether is a non-polar solvent in which the free base is highly soluble, but the resulting HCl salt is completely insoluble. This thermodynamic difference drives immediate precipitation.
-
-
Acidification: Under an inert N₂ atmosphere, cool the reaction flask to 0°C. Add 2M HCl in diethyl ether (1.1 eq) dropwise over 15 minutes.
-
Causality: Using anhydrous HCl prevents the introduction of water, which would dissolve the highly polar salt and complicate isolation. Cooling to 0°C controls the exothermic neutralization reaction, preventing solvent boil-off.
-
-
Isolation & Validation: Stir for 30 minutes. Filter the resulting white precipitate under vacuum and wash with cold anhydrous ether.
-
Self-Validation: The product should be a free-flowing white crystalline powder. A simple pH test of an aqueous aliquot should confirm acidity, and GC-MS of the neutralized free base should yield an m/z of 143.
-
Advanced Applications: Nitroxyl Radical Catalysis
While 3,3,5,5-tetramethylmorpholine hydrochloride is a valuable building block in drug discovery, its most prominent advanced application is its conversion into TEMMO (3,3,5,5-Tetramethylmorpholine-N-oxyl), a highly potent nitroxyl radical catalyst .
Because of the morpholine oxygen, TEMMO exhibits a significantly higher oxoammonium reduction potential than standard TEMPO, making it capable of oxidizing more challenging alcohol substrates.
Table 2: Comparative Redox Potentials of Nitroxyl Radicals
| Nitroxyl Radical | Precursor Amine | Oxoammonium Reduction Potential (vs NHE) | pKa of Hydroxylammonium Ion |
| TEMPO | 2,2,6,6-Tetramethylpiperidine | 745 mV | 7.34 |
| ACT | 4-Acetamido-TEMPO | 858 mV | 6.40 |
| TEMMO | 3,3,5,5-Tetramethylmorpholine | 900 mV | 5.25 |
(Data derived from structural redox profiling of organic nitroxyls )
Figure 2: Catalytic cycle of TEMMO derived from 3,3,5,5-Tetramethylmorpholine for alcohol oxidation.
Protocol 2: Oxidation of the Amine to TEMMO Radical
Note: The hydrochloride salt must be neutralized to the free base prior to this reaction.
-
Preparation: Dissolve 3,3,5,5-tetramethylmorpholine (600 mg, 4.19 mmol) in acetonitrile (40 mL).
-
Causality: Acetonitrile is a polar aprotic solvent that solubilizes the amine and the oxidant complex without participating in the oxidation pathway.
-
-
Catalyst Addition: Add Na₂WO₄·2H₂O (137 mg, 0.41 mmol, ~0.1 eq).
-
Causality: Sodium tungstate acts as an oxygen transfer catalyst. It efficiently converts hydrogen peroxide into a reactive peroxotungstate species that selectively oxidizes the sterically hindered amine to the nitroxide without over-oxidizing it to a nitro compound.
-
-
Oxidant Addition: Add urea hydrogen peroxide (1.15 g, 12.6 mmol, ~3.0 eq).
-
Causality: Urea hydrogen peroxide provides a controlled, anhydrous release of H₂O₂, minimizing hydrolytic side reactions that aqueous H₂O₂ might induce.
-
-
Reaction Execution: Stir the mixture at room temperature for 6 hours.
-
Self-Validation: The reaction progress is visually self-validating; the solution will turn a distinct bright yellow as the TEMMO radical forms.
-
-
Workup & Purification: Add water, extract with chloroform, and dry the organic layer over K₂CO₃. Purify by flash column chromatography (hexane/ethyl acetate 1/1).
-
Self-Validation: Pure TEMMO is obtained as a yellow oil. GC-MS validation will show an m/z of 158 (M+). EPR spectral data will confirm the radical with g_iso = 2.0061 .
-
Conclusion
3,3,5,5-Tetramethylmorpholine hydrochloride is far more than a simple cyclic amine. Its precisely engineered steric bulk and the electronic influence of its morpholine oxygen make it an indispensable tool for synthesizing high-potential oxidation catalysts and metabolically stable drug candidates. By adhering to the rigorous, self-validating protocols outlined above, researchers can ensure high yields and absolute structural integrity in their downstream applications.
References
-
Structural Effects on the pH-Dependent Redox Properties of Organic Nitroxyls: Pourbaix Diagrams for TEMPO, ABNO, and Three TEMPO Analogs. The Journal of Organic Chemistry. American Chemical Society (2017). Available at:[Link]
pKa value of 3,3,5,5-Tetramethylmorpholine hydrochloride in water
Technical Whitepaper: Determination and Mechanistic Analysis of the pKa Value of 3,3,5,5-Tetramethylmorpholine Hydrochloride in Aqueous Media
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in predicting and measuring the physicochemical properties of sterically hindered amines. 3,3,5,5-Tetramethylmorpholine (TMM) hydrochloride is a highly specialized building block used in the synthesis of active pharmaceutical ingredients (APIs), selective organocatalysts, and stable nitroxyl radicals (e.g., TEMMO). Understanding the exact acid dissociation constant (pKa) of its conjugate acid in water is critical for optimizing reaction conditions, predicting pharmacokinetic distribution, and controlling site-selective phosphorylations[1]. This whitepaper provides an in-depth mechanistic analysis of the structural factors governing TMM's basicity and outlines self-validating experimental protocols for its precise determination.
Mechanistic Framework: Causality of pKa Modulation
The basicity of TMM is governed by two competing structural features that drastically alter its thermodynamics of solvation and protonation compared to standard aliphatic amines.
The Inductive Effect (-I) of the β-Oxygen
The electronegative ether oxygen at the 1-position withdraws electron density from the nitrogen atom through the
Steric Shielding and the Desolvation Penalty Normally, alkyl groups are electron-donating (+I), which should theoretically increase basicity by stabilizing the positive charge on the protonated nitrogen. However, in aqueous environments, amine basicity is heavily dependent on the stabilization of the protonated ammonium ion via hydrogen bonding with water molecules. The four bulky methyl groups at the 3 and 5 positions of TMM create a severe hydrophobic shield. This steric bulk physically obstructs the hydrogen-bonding network, resulting in a massive loss of hydration stabilization energy[1].
Synergistic Impact and Predictive Modeling When the inductive penalty of the oxygen and the desolvation penalty of the tetramethyl groups are combined, the pKa of TMM is significantly depressed. We can extrapolate this by looking at the corresponding oxidized nitroxyl radicals: the hydroxylammonium ion of 3,3,5,5-tetramethylmorpholine-N-oxyl (TEMMO) exhibits a pKa of 5.25, which is 2.09 units lower than the TEMPO hydroxylammonium ion (pKa 7.34)[3]. Applying this structural penalty to the 2,2,6,6-tetramethylpiperidine (TMP) scaffold predicts the pKa of TMM to fall within the 8.2 to 8.9 range.
Caption: Logical relationship of electronic and steric effects governing TMM basicity.
Quantitative Data Presentation
To contextualize the basicity of TMM, the following table summarizes the quantitative pKa data of related cyclic amines and their derivatives.
Table 1: Comparative pKa Values of Cyclic Amines and Derivatives in Water (25°C)
| Compound | pKa (Conjugate Acid) | Primary Structural Modifiers |
| Piperidine | 11.22 | Unhindered, no heteroatom |
| 2,2,6,6-Tetramethylpiperidine (TMP) | 11.07 | Sterically hindered (Desolvation penalty) |
| Morpholine | 8.49 | Unhindered, β-oxygen (-I effect)[2] |
| TEMPO Hydroxylammonium | 7.34 | Nitroxyl derivative of TMP[3] |
| TEMMO Hydroxylammonium | 5.25 | Nitroxyl derivative of TMM[3] |
| 3,3,5,5-Tetramethylmorpholine | 8.2 - 8.9 (Predicted) | Sterically hindered AND β-oxygen |
Experimental Methodologies for pKa Determination
Every analytical protocol must function as a self-validating system. To determine the exact pKa of TMM·HCl, I recommend a dual-orthogonal approach: high-precision potentiometric titration as the primary method, validated by
Protocol A: High-Precision Potentiometric Titration
This method directly measures the activity of
-
System Calibration: Calibrate a high-response glass electrode using standard NIST-traceable buffer solutions (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve an accurately weighed amount of TMM·HCl (1.000 mmol) in 50.0 mL of degassed, deionized water (18.2 MΩ·cm) to yield a 0.02 M solution. Add KCl to establish a constant ionic strength (
M). -
Environmental Control: Maintain the titration vessel at 25.0 °C under a continuous flow of inert Nitrogen (
) gas. Causality: This prevents atmospheric absorption, which would form carbonic acid and artificially skew the titration curve. -
Titrant Addition: Titrate with standardized 0.100 M NaOH (CO2-free). Add in 0.05 mL increments, allowing the potential (mV) to stabilize (drift < 0.1 mV/min) before recording the pH.
-
Data Processing: Utilize the Gran plot method to determine the exact equivalence point. Extract the pKa from the half-equivalence point, correcting for activity coefficients using the Debye-Hückel equation.
Caption: Step-by-step workflow for high-precision potentiometric pKa determination.
Protocol B: Orthogonal Validation via H-NMR Titration
For highly hindered amines, liquid junction potentials can sometimes introduce micro-errors in glass electrodes. NMR provides site-specific protonation data, making it a robust self-validating alternative.
-
Solution Preparation: Prepare a 0.05 M solution of TMM·HCl in
. -
pD Adjustment: Adjust the pD using NaOD and DCl. Measure the pD directly in the NMR tube using a micro-electrode (applying the correction factor:
). -
Chemical Shift Tracking: Record the
H-NMR spectrum at 10-15 different pD values. Track the chemical shift ( ) of the methyl protons (singlet, ~1.3-1.5 ppm). Causality: As the amine deprotonates, the electron density on the nitrogen increases, shielding the adjacent methyl protons and shifting their signal upfield. -
Non-linear Regression: Plot
vs. pD and fit the curve to the Henderson-Hasselbalch equation to extract the precise pKa.
References
-
Title: Structural Effects on the pH-Dependent Redox Properties of Organic Nitroxyls: Pourbaix Diagrams for TEMPO, ABNO, and Three TEMPO Analogs Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Morpholine Compound Summary (IUPAC Digitized pKa Dataset) Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Controlling Site Selectivity in the Phosphorylation of Amphiphilic Diols: Aminopyridine Organocatalysts vs. Stoichiometric Amine Bases Source: ChemRxiv URL: [Link]
Sources
Technical Whitepaper: Thermodynamic Solubility Profiling of 3,3,5,5-Tetramethylmorpholine Hydrochloride in Organic Solvents
Executive Summary
3,3,5,5-Tetramethylmorpholine hydrochloride (CAS: 2171815-45-3) is a highly specialized, sterically hindered secondary amine salt[1]. In modern drug development and materials science, it serves as a critical building block for synthesizing nitroxide radical polymers[2], nitric oxide (NO) donors[3], and bioisosteres. Unlike standard morpholine salts, the dense steric bulk of its four methyl groups fundamentally alters its solvation thermodynamics[4]. This whitepaper provides an in-depth mechanistic analysis of its solubility profile in organic solvents and outlines a self-validating experimental protocol for thermodynamic solubility determination.
Structural Mechanistics & Solvation Thermodynamics
As an Application Scientist, it is crucial to understand that solubility is not merely a static property, but a dynamic thermodynamic equilibrium. The dissolution of an amine hydrochloride salt requires the solvent to overcome the high lattice energy of the crystal (an endothermic process) through the formation of favorable solvent-solute interactions (an exothermic process).
Unsubstituted morpholine is highly miscible with a wide range of organic solvents due to its exposed secondary amine and ether oxygen[5]. However, the 3,3,5,5-tetramethyl substitution introduces profound mechanistic shifts:
-
Steric Shielding of the Cation: The four methyl groups positioned at C3 and C5 create a massive hydrophobic umbrella over the protonated nitrogen (
)[4]. This steric hindrance physically blocks larger solvent molecules from approaching the cationic center, significantly reducing the enthalpic payoff of hydrogen bonding. -
Lipophilic Surface Area: The addition of four methyl groups increases the overall lipophilicity of the molecule (CLogP of the free base is ~1.67)[1]. While the hydrochloride salt form anchors the molecule's polarity, this lipophilic bulk enhances dispersion forces, granting the salt anomalous solubility in moderately polar, halogenated solvents like dichloromethane (DCM) compared to unsubstituted morpholine salts.
-
Anion-Driven Solvation: Because the cation is sterically shielded, the solvation of the chloride (
) counterion and the ether oxygen becomes the primary driver for dissolution. Protic solvents (like methanol) that can strongly hydrogen-bond to the chloride ion exhibit the highest solubilizing power for this specific compound.
Thermodynamic factors governing the solvation of sterically hindered morpholine salts.
Quantitative Solubility Profile
Based on the dielectric constants (
| Organic Solvent | Classification | Dielectric Constant ( | Predicted Solubility Range (mg/mL) | Primary Solvation Mechanism |
| Methanol | Polar Protic | 33.0 | > 50.0 | Strong H-bonding with Cl⁻ and ether oxygen. |
| Ethanol | Polar Protic | 24.3 | 10.0 - 25.0 | Moderate H-bonding; favorable lipophilic interaction. |
| DMSO | Polar Aprotic | 46.7 | > 100.0 | High dipole moment effectively solvates the ion pair. |
| Acetonitrile | Polar Aprotic | 37.5 | 5.0 - 10.0 | Moderate dipole interaction; limited by steric bulk. |
| Dichloromethane | Halogenated | 9.1 | 1.0 - 5.0 | Enhanced by the tetramethyl lipophilic bulk. |
| Hexane | Non-polar | 1.9 | < 0.1 | Insufficient dielectric constant to break crystal lattice. |
Methodological Framework: Self-Validating Shake-Flask Protocol
Kinetic solubility assays (often driven by DMSO stock dilutions) are prone to supersaturation artifacts and cannot be trusted for rigorous formulation or synthetic scale-up[6]. To determine the true thermodynamic solubility of 3,3,5,5-Tetramethylmorpholine hydrochloride, the industry-standard Shake-Flask Method must be employed[6],[7].
Crucially, this protocol is designed as a self-validating system . A common failure point in solubility profiling is the unrecognized conversion of the Active Pharmaceutical Ingredient (API) into a different polymorph or a solvate during the 48-hour equilibration. By integrating X-ray Powder Diffraction (XRPD) into the workflow, we ensure that the measured concentration corresponds exactly to the input crystal form.
Step-by-Step Experimental Workflow
-
Sample Preparation: Weigh approximately 10 mg of 3,3,5,5-Tetramethylmorpholine hydrochloride into a 2 mL glass vial. Add 1 mL of the target organic solvent to create a visibly supersaturated suspension.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker incubator at 25.0 ± 0.1 °C. Agitate at 400 rpm for 48 to 72 hours to ensure complete thermodynamic equilibrium[7].
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (ensure the filter membrane is compatible with the organic solvent).
-
Supernatant Analysis (Quantification): Carefully extract an aliquot of the clear supernatant. Dilute it appropriately in the mobile phase and quantify the concentration using LC-MS/MS or HPLC-UV against a pre-established calibration curve[7].
-
Solid-State Verification (Self-Validation): Recover the residual solid pellet from the centrifugation step. Gently dry it under a stream of nitrogen and analyze it via XRPD. Causality check: If the diffraction pattern matches the starting material, the solubility data is valid. If it has shifted, the data represents the solubility of a newly formed solvate.
Standardized shake-flask methodology for thermodynamic solubility profiling.
Application Context in Drug Development
Understanding the precise organic solubility of this compound is not merely an academic exercise. In the synthesis of nitroxide radical polymers for energy storage, the poor miscibility of standard nitroxide radicals in organic electrolytes is a major failure point[2]. The tetramethylmorpholine core is frequently utilized because its steric hindrance stabilizes the radical, while its lipophilic bulk improves solubility in organic battery electrolytes[2].
Similarly, when designing Nitric Oxide (NO) donors (such as diazeniumdiolates), the half-life of NO release is directly modulated by the steric hindrance around the amine[3]. Formulators must know the solubility of 3,3,5,5-Tetramethylmorpholine hydrochloride in polar aprotic solvents (like DMSO or DMF) to successfully execute the high-pressure NO gas reactions required to synthesize these therapeutics[3].
References
Sources
- 1. EnamineStore [enaminestore.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. WO2022051606A1 - Nitric oxide donors, compositions, and methods of use - Google Patents [patents.google.com]
- 4. research.com [research.com]
- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. bio-protocol.org [bio-protocol.org]
CAS number and safety data for 3,3,5,5-Tetramethylmorpholine hydrochloride
An In-Depth Technical Guide on 3,3,5,5-Tetramethylmorpholine Hydrochloride: Synthesis, Safety, and Advanced Applications
Executive Summary
In the rapidly evolving fields of advanced materials and drug development, sterically hindered cyclic amines serve as critical precursors for stable nitroxide radicals. 3,3,5,5-Tetramethylmorpholine hydrochloride (CAS: 2171815-45-3) is a premier building block in this category[1][2]. While the piperidine derivative TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is widely known, the morpholine analog—often referred to as TEMMO when oxidized to its radical form—offers distinct physicochemical advantages. The presence of the oxygen heteroatom in the morpholine ring increases hydrophilicity and alters the redox potential of the resulting nitroxide radical, making it exceptionally valuable for aqueous-phase selective oxidations, radical polymer batteries, and biomedical spin-labeling[3][4].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will explore the causality behind its chemical behavior, detail self-validating experimental workflows, and establish rigorous safety protocols for handling this compound.
Physicochemical Profiling & Identification
The hydrochloride salt form is preferred over the free base (CAS: 19412-12-5) for commercial distribution and laboratory storage[5][6]. Free secondary amines are susceptible to atmospheric oxidation and degradation over time. The HCl salt provides a stable, highly water-soluble, crystalline solid that ensures precise stoichiometric weighing during synthesis[2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Source/Validation |
| Chemical Name | 3,3,5,5-Tetramethylmorpholine hydrochloride | Standard IUPAC |
| CAS Number | 2171815-45-3 | [1][7] |
| Molecular Formula | C₈H₁₈ClNO (C₈H₁₇NO · HCl) | [2][7] |
| Molecular Weight | 179.69 g/mol | [2][7] |
| SMILES | Cl.CC1(C)COCC(C)(C)N1 | [2] |
| CLogP | 1.668 (Free base approximation) | [2] |
| Storage Conditions | Room Temperature (RT) or 2-8°C, dry | [2][8] |
Safety Data & Handling Protocols (SDS)
Handling 3,3,5,5-Tetramethylmorpholine hydrochloride requires strict adherence to safety protocols typical of aliphatic secondary amine salts. While the hydrochloride salt mitigates the volatility associated with the free base, it remains a biologically active compound.
-
Hazard Identification: The compound is generally classified as a skin and eye irritant (GHS Category 2/2A) and may cause respiratory tract irritation (Category 3)[5].
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory.
-
Engineering Controls: All transfers and reactions involving the dry powder must be conducted within a certified chemical fume hood to prevent inhalation of micro-particulates.
-
Storage: Keep sealed in a dry, dark place. Hygroscopicity can lead to water absorption, which alters the effective molecular weight and ruins stoichiometric precision[8].
Mechanistic Applications & Causality
Superiority in Nitroxide Radical Generation (TEMMO)
When oxidized, 3,3,5,5-tetramethylmorpholine forms the 3,3,5,5-tetramethylmorpholine-1-oxyl radical (TEMMO). The four methyl groups adjacent to the nitrogen atom provide intense steric hindrance, shielding the unpaired electron and preventing radical dimerization. Causality: Why choose TEMMO over TEMPO? The oxygen atom at the 4-position of the morpholine ring significantly enhances water solubility compared to the purely carbon-based piperidine ring of TEMPO[3][9]. This makes TEMMO a superior, cost-effective primary oxidant in aqueous systems[3].
Selective Cellulose Oxidation
TEMMO is utilized in the highly selective oxidation of primary alcohol groups (C-6) in water-soluble glucans and cellulose to form carboxylates[3]. The TEMMO/NaBr/NaOCl catalytic system ensures that secondary alcohols remain untouched, preserving the structural integrity of the cellulose backbone[3].
Radical Polymers for Energy Storage
Nitroxide radicals are ideal for rechargeable batteries due to their rapid, reversible single-electron redox kinetics. By incorporating the morpholine-based radical into a polymer backbone, researchers achieve enhanced electron transfer at the polymer/carbon interface, resulting in excellent C-rate capability and cycle stability in lithium-ion battery cathodes[4].
Caption: Diverse application pathways of the TEMMO radical in materials science and biomedicine.
Experimental Workflows (Step-by-Step)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Synthesis of TEMMO Radical from the Hydrochloride Salt
This protocol converts the stable storage form into the active radical catalyst.
-
Free-Basing (Neutralization):
-
Dissolve 10.0 mmol (1.80 g) of 3,3,5,5-Tetramethylmorpholine hydrochloride in 20 mL of deionized water.
-
Self-Validation Check: Slowly add 10.0 mmol of NaOH (1M solution) while monitoring the pH. Stop when the pH stabilizes around 10.5-11.0, indicating complete neutralization.
-
-
Catalytic Oxidation:
-
Add 0.5 mmol of sodium tungstate dihydrate (Na₂WO₄·2H₂O) to the aqueous solution as a catalyst.
-
Place the reaction flask in an ice bath to maintain the temperature below 20°C.
-
-
Radical Formation:
-
Add 30.0 mmol of 30% hydrogen peroxide (H₂O₂) dropwise over 30 minutes.
-
Self-Validation Check: The solution will transition from colorless to a deep orange/red. This color change is a direct visual confirmation of the stable nitroxide radical forming.
-
-
Isolation:
-
Extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the TEMMO radical.
-
Caption: Workflow for the generation of TEMMO radical from its hydrochloride precursor.
Protocol 2: TEMMO-Mediated Selective Oxidation of Cellulose
Utilizing the TEMMO radical generated in Protocol 1 for the targeted oxidation of C-6 primary alcohols[3].
-
Dispersion: Suspend 5.0 g of cellulose powder in 200 mL of deionized water. Stir vigorously to ensure a homogeneous suspension.
-
Catalyst Addition: Add 0.1 mmol of TEMMO radical and 5.0 mmol of Sodium Bromide (NaBr) to the suspension. The NaBr acts as a co-catalyst to regenerate the TEMMO radical continuously during the reaction.
-
Primary Oxidation:
-
Begin the dropwise addition of 10% Sodium Hypochlorite (NaOCl) solution (approx. 20 mL).
-
Critical Causality Step: The oxidation generates HCl as a byproduct, which will drop the pH and halt the reaction. You must maintain the pH strictly between 10.0 and 10.5 by adding 0.5 M NaOH dropwise.
-
-
Completion & Quenching:
-
Self-Validation Check: The reaction is deemed complete when the pH stabilizes naturally without the need for further NaOH addition.
-
Quench any remaining oxidant by adding 10 mL of ethanol.
-
-
Purification: Filter the carboxylated cellulose, wash extensively with deionized water until the filtrate is neutral, and dry under vacuum at 40°C.
References
- BLD Pharm. "3,3,5,5-Tetramethylmorpholine hydrochloride (CAS: 2171815-45-3)". bldpharm.com.
- AA Blocks. "Product Index - AA Blocks: 2171815-45-3". aablocks.com.
- EnamineStore. "EN300-1655953 - 3,3,5,5-tetramethylmorpholine hydrochloride". enaminestore.com.
- Google Patents. "US6524348B1 - Method of making carboxylated cellulose fibers and products of the method". google.com.
- UQ eSpace - The University of Queensland. "Rational Design of Nitroxide Radical Polymers for Enhanced Electrochemical Performance in Rechargeable Batteries". uq.edu.au.
Sources
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- 5. Page loading... [wap.guidechem.com]
- 6. AB543516 | CAS 2171815-45-3 – abcr Gute Chemie [abcr.com]
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- 9. US20050028953A1 - Methods for making carboxylated pulp fibers - Google Patents [patents.google.com]
Technical Guide: Morpholine vs. 3,3,5,5-Tetramethylmorpholine (TMM) in Drug Design
[1]
Executive Summary
This technical guide analyzes the structural, physicochemical, and metabolic distinctions between Morpholine and its sterically hindered analog, 3,3,5,5-Tetramethylmorpholine (TMM) .[1] While morpholine is a ubiquitous solubilizing pharmacophore, its metabolic liability at the
Part 1: Structural & Conformational Analysis[1]
The Conformational Energy Landscape
The core difference between morpholine and TMM extends beyond simple methylation; it fundamentally alters the ring's ground-state conformation.
-
Morpholine (
): Exists predominantly in a chair conformation . The ring is flexible, undergoing rapid ring inversion (flipping) at room temperature. The nitrogen lone pair and the substituent (H or R) equilibrate between axial and equatorial positions, though the equatorial conformer is generally favored to minimize 1,3-diaxial interactions. -
3,3,5,5-Tetramethylmorpholine (TMM): The introduction of four methyl groups at the C3 and C5 positions (adjacent to nitrogen) creates severe steric strain in a chair conformation. Specifically, the syn-diaxial interaction between the axial methyl groups at C3 and C5 imposes a significant energetic penalty (approx. 3.7 kcal/mol per interaction in cyclohexane analogs).
-
Consequence: To relieve this strain, TMM often distorts into a twist-boat conformation .[1] This rigidifies the scaffold, reducing the entropic penalty upon binding to a protein target but potentially altering the vector of the nitrogen lone pair compared to morpholine.
-
Visualization of Structural Differences
The following diagram illustrates the metabolic vulnerability of morpholine versus the steric protection in TMM.
Figure 1: Structural comparison highlighting the metabolic blockade in TMM.[1]
Part 2: Physicochemical Properties & Data[1][2]
The transition from morpholine to TMM is not a "free" bioisosteric swap. It incurs a lipophilicity penalty and alters basicity.
| Property | Morpholine | 3,3,5,5-Tetramethylmorpholine (TMM) | Impact on Drug Design |
| Molecular Weight | 87.12 g/mol | 143.23 g/mol | Increases ligand efficiency penalty.[1] |
| LogP (Lipophilicity) | ~ -0.86 | ~ 1.8 - 2.0 | Critical: TMM is significantly more lipophilic.[1] May increase non-specific binding and decrease aqueous solubility. |
| pKa (Conj. Acid) | 8.36 | ~ 8.5 - 9.0 (Est.)* | TMM is a non-nucleophilic base .[1] Steric bulk hinders N-alkylation but maintains basicity for salt formation.[1] |
| Metabolic Stability | Low ( | High ( | Blocks CYP-mediated N-dealkylation and |
| Nucleophilicity | Moderate | Very Low | TMM is difficult to couple via standard |
*Note: While the inductive effect of methyl groups (+I) theoretically increases basicity, steric hindrance to solvation of the cation in water often attenuates this shift relative to gas-phase predictions.
Part 3: Metabolic Stability & Mechanism[1]
The primary driver for employing TMM is the suppression of oxidative metabolism.
The Mechanism of Stabilization
Morpholine is rapidly cleared via Cytochrome P450 (CYP) mediated oxidation. The enzyme abstracts a hydrogen atom from the carbon
TMM Defense:
-
Absence of
-Hydrogens: The C3 and C5 positions are quaternary. CYP450 cannot abstract a hydrogen to initiate the radical mechanism. -
Steric Occlusion: The bulky methyl groups prevent the Nitrogen lone pair from coordinating effectively with the heme iron or approaching the active site residues.
Figure 2: CYP450-mediated clearance pathway comparison.[1]
Part 4: Experimental Protocol
Synthetic Challenge: Coupling TMM
Because TMM is a poor nucleophile due to steric shielding of the nitrogen, standard nucleophilic aromatic substitution (
Protocol: Buchwald-Hartwig Coupling of TMM
Objective: Couple TMM to an aryl halide (Ar-Cl or Ar-Br).[1]
Reagents:
-
Substrate: Aryl Halide (1.0 equiv)[1]
-
Amine: 3,3,5,5-Tetramethylmorpholine (1.2 - 1.5 equiv)[1]
-
Catalyst Source:
(2-5 mol%) or Pd-G4 precatalysts.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Ligand: BrettPhos or RuPhos (Use bulky, electron-rich dialkylbiaryl phosphines).[1] Note: Standard ligands like BINAP or
are ineffective here.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Base:
(Sodium tert-butoxide) orngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> (if functional group sensitivity exists).[2] -
Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 10 minutes. Trustworthiness Check: Oxygen is the enemy of Pd(0); rigorous exclusion is vital.
-
Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under Ar flow, mix
and BrettPhos (1:1.2 Pd:Ligand ratio) in the solvent. Stir at room temperature for 5 mins to generate the active catalytic species . Alternatively, use a commercially available BrettPhos Pd G4 precatalyst. -
Reagent Addition: Add the Aryl Halide and TMM to the catalyst mixture.
-
Base Addition: Add
(1.5 equiv). Seal the vial with a crimp cap/septum. -
Reaction: Heat the block to 100°C - 110°C for 12-18 hours. Note: TMM coupling requires higher thermal energy than morpholine due to the activation barrier imposed by sterics.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate in vacuo.
-
Purification: Flash column chromatography. Caution: TMM derivatives are lipophilic; adjust mobile phase polarity accordingly (lower % MeOH/DCM than morpholine analogs).[1]
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link[1]
-
Barnes-Seeman, D. (2012).[1] The Role of Methyl Groups in the Evolution of Lead Compounds to Drugs. Current Topics in Medicinal Chemistry, 12(24). Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link[1]
Synthesis Pathways for 3,3,5,5-Tetramethylmorpholine Hydrochloride Precursors
The following technical guide details the synthesis of 3,3,5,5-tetramethylmorpholine hydrochloride, focusing on the most chemically robust and regioselective pathway: the Lactam Reduction Route . This approach ensures the correct placement of the gem-dimethyl groups adjacent to the nitrogen atom, distinguishing it from the more common 2,2,6,6-isomer.
Technical Guide & Protocol
Executive Summary
3,3,5,5-Tetramethylmorpholine (CAS 19412-12-5) is a sterically hindered secondary amine distinct from its isomer, 2,2,6,6-tetramethylmorpholine (a TEMPO precursor). Its structural uniqueness lies in the steric bulk shielding the nitrogen center, which imparts high oxidative stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and as a nitric oxide donor precursor.
This guide delineates the Lactam Reduction Pathway , a high-fidelity synthetic route designed to guarantee regiochemical integrity. Unlike direct alkylation methods which often yield mixtures or incorrect isomers, this stepwise protocol utilizes 2-amino-2-methyl-1-propanol (AMP) and
Retrosynthetic Analysis
To achieve the specific 3,3,5,5-substitution pattern, the synthesis must avoid the thermodynamic ambiguity of epoxide ring-opening polymerizations.
-
Target Molecule: 3,3,5,5-Tetramethylmorpholine HCl.
-
Strategic Disconnection: Reduction of the amide carbonyl in 3,3,5,5-tetramethylmorpholin-2-one.
-
Ring Closure: Intramolecular Williamson ether synthesis (O-alkylation) of an N-acylated amino alcohol.
-
Starting Materials: 2-Amino-2-methyl-1-propanol (AMP) and 2-bromo-2-methylpropionyl bromide.
Figure 1: Retrosynthetic logic flow ensuring regiochemical control.
Detailed Synthetic Protocol
Phase 1: N-Acylation (Precursor Formation)
Objective: Selective acylation of the amine group of AMP without affecting the hydroxyl group or displacing the bromine.
Reagents:
-
2-Bromo-2-methylpropionyl bromide [CAS: 20769-85-1]
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) -
Dichloromethane (DCM), anhydrous
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with AMP (1.0 eq) and
(1.1 eq) in anhydrous DCM (0.5 M concentration) under nitrogen atmosphere. Cool to 0°C.[3][4][5] -
Addition: Dropwise add 2-bromo-2-methylpropionyl bromide (1.0 eq) diluted in DCM over 30 minutes. Maintain internal temperature < 5°C to prevent O-acylation.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC/LC-MS for consumption of AMP.
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then saturated
, then brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. The crude bromo-amide is typically sufficiently pure for the next step.
Phase 2: Cyclization to Lactam
Objective: Intramolecular displacement of the tertiary bromide by the alkoxide to close the morpholine ring.
Reagents:
-
Crude Bromo-amide from Phase 1
-
Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Setup: Suspend NaH (1.2 eq) in anhydrous THF at 0°C under nitrogen.
-
Addition: Slowly add a solution of the bromo-amide (1.0 eq) in THF to the base suspension. Caution: Hydrogen gas evolution.
-
Cyclization: Stir at 0°C for 30 mins, then heat to reflux for 4-6 hours. The steric bulk of the gem-dimethyl groups requires thermal energy to overcome the barrier for
attack. -
Workup: Cool to RT. Carefully quench with saturated
. Extract with Ethyl Acetate (3x). -
Purification: Dry and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 3,3,5,5-tetramethylmorpholin-2-one .
Phase 3: Global Reduction
Objective: Reduction of the lactam carbonyl to the methylene group to yield the final amine core.
Reagents:
-
Lithium Aluminum Hydride (
) -
THF or Diethyl Ether
Protocol:
-
Setup: Charge a flask with
(2.5 eq) in anhydrous THF at 0°C. -
Addition: Add solution of 3,3,5,5-tetramethylmorpholin-2-one (1.0 eq) dropwise.
-
Reduction: Heat to reflux for 12-18 hours.
-
Fieser Workup: Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is grams of used. -
Filtration: Filter the white granular precipitate. Rinse filter cake with THF.
-
Isolation: Concentrate filtrate to obtain the free base oil.
Phase 4: Hydrochloride Salt Formation
Protocol:
-
Dissolve the free base oil in a minimal amount of dry diethyl ether or ethanol.
-
Add 2M HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
The white precipitate (3,3,5,5-tetramethylmorpholine hydrochloride) forms immediately.
-
Filter, wash with cold ether, and dry under vacuum.
Key Data & Process Parameters
| Parameter | Specification / Range | Rationale |
| Temperature (Cyclization) | 60°C - Reflux | Essential to overcome steric hindrance of the tertiary bromide during ring closure. |
| Stoichiometry (Reduction) | 2.5 eq | Excess hydride ensures complete reduction of the sterically hindered lactam carbonyl. |
| Solvent (Acylation) | DCM or Toluene | Non-nucleophilic solvent prevents side reactions with the acid bromide. |
| Yield (Overall) | 45% - 60% | Typical yield for this 3-step sequence; losses primarily in the cyclization step. |
Mechanistic Pathway (DOT Diagram)
Figure 2: Reaction mechanism progression from acyclic precursor to saturated heterocycle.
Scientific Validation & Troubleshooting
-
Regiochemistry Check: The starting material (AMP) fixes the position of one gem-dimethyl pair. The reagent (2-bromo-2-methylpropionyl bromide) introduces the second pair. The amide linkage ensures they are separated by the nitrogen, guaranteeing the 3,3,5,5 pattern.
-
Impurity Profile: The major byproduct in Phase 2 is the elimination product (methacrylate derivative) if the base is too strong or temperature too high. Use NaH rather than bulky bases like LDA to favor substitution over elimination.
-
Safety: 2-bromo-2-methylpropionyl bromide is a lachrymator.
is pyrophoric. All reactions must be conducted in a fume hood.
References
-
ChemicalBook. (2026). 3,3,5,5-Tetramethylmorpholine - CAS 19412-12-5 Properties and Suppliers. Retrieved from
-
GuideChem. (2026). Synthesis Route and Precursors for 3,3,5,5-Tetramethylmorpholine. Retrieved from
-
National Institutes of Health (NIH). (2017). Structural Effects on the pH-Dependent Redox Properties of Organic Nitroxyls. (Describes synthesis of TEMMO from 3,3,5,5-tetramethylmorpholine). Retrieved from
-
PrepChem. (2023).[6] Synthesis of hindered morpholines via amino-alcohol cyclization. Retrieved from
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- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 5. CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 6. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Moisture: An In-depth Technical Guide to the Hygroscopic Nature of 3,3,5,5-Tetramethylmorpholine Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
The propensity of an active pharmaceutical ingredient (API) to absorb atmospheric moisture—a property known as hygroscopicity—is a critical attribute that can significantly influence its stability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive technical exploration of the hygroscopic nature of 3,3,5,5-Tetramethylmorpholine hydrochloride salts. While specific data for this particular compound is not extensively published, this paper will extrapolate from the known hygroscopic tendencies of morpholine and its hydrochloride salts to provide a robust framework for its characterization and management. By delving into the underlying chemical principles, established analytical methodologies, and strategic handling protocols, this document serves as an essential resource for scientists and professionals engaged in the development of pharmaceuticals involving this and similar morpholine-derived compounds.
The Critical Impact of Hygroscopicity in Pharmaceutical Development
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] In the context of pharmaceutical development, this property is of paramount importance as the uptake of moisture can trigger a cascade of undesirable physical and chemical changes in an API.[] These alterations can compromise the quality, safety, and effectiveness of the final drug product.
The consequences of uncontrolled moisture absorption are manifold and can manifest at various stages of the drug development lifecycle:
-
Chemical Stability: The presence of water can accelerate degradation pathways such as hydrolysis, leading to a loss of potency and the formation of potentially harmful impurities.[3]
-
Physical Stability: Moisture can induce changes in the solid-state properties of a crystalline API, including polymorphic transformations or the conversion of an anhydrous form to a hydrate. Such changes can alter solubility, dissolution rate, and bioavailability.[3]
-
Manufacturing and Handling: Hygroscopic powders are often cohesive and exhibit poor flow properties, which can lead to challenges in manufacturing processes like blending, granulation, and tablet compression.[1] Issues such as caking, clumping, and adhesion to equipment are common.[1][3]
-
Dosage Form Performance: For solid dosage forms, moisture uptake can affect hardness, friability, and disintegration times. In moisture-sensitive formulations, it can lead to the degradation of other excipients.
-
Shelf-Life and Storage: The stability of a drug product throughout its shelf-life is intrinsically linked to its ability to withstand environmental moisture.[4] Hygroscopic materials necessitate more stringent and often costly packaging and storage solutions to protect them from humidity.[3]
Given these potential pitfalls, a thorough understanding and characterization of the hygroscopic nature of a new chemical entity, such as 3,3,5,5-Tetramethylmorpholine hydrochloride, is a non-negotiable aspect of pre-formulation studies.
The Chemical Rationale: Why Morpholine Hydrochloride Salts are Susceptible to Hygroscopicity
Morpholine itself is a colorless, hygroscopic liquid.[5][6][7] Its derivatives are integral to a wide array of pharmaceuticals due to their versatile chemical properties and biological activities.[8][9] The introduction of a hydrochloride salt form is a common strategy in drug development to enhance the solubility and stability of a basic parent compound like 3,3,5,5-Tetramethylmorpholine. However, the very nature of this salt form contributes to its potential for hygroscopicity.
The morpholinium cation and the chloride anion create a polar, ionic crystal lattice. This ionic nature facilitates strong interactions with polar water molecules through ion-dipole forces. The presence of the nitrogen and oxygen heteroatoms in the morpholine ring can also participate in hydrogen bonding with water.[10] This combination of strong ionic interactions and the potential for hydrogen bonding makes the crystal lattice of morpholine hydrochloride salts, including the tetramethyl derivative, energetically favorable for accommodating water molecules, thus leading to moisture absorption from the atmosphere.
A Framework for Characterization: Investigating the Hygroscopicity of 3,3,5,5-Tetramethylmorpholine Hydrochloride
A systematic and quantitative assessment of hygroscopicity is crucial.[11] The most powerful and widely accepted technique for this purpose is Dynamic Vapor Sorption (DVS) .[12][13][14] DVS analysis provides precise measurements of the extent and rate of water uptake and loss by a sample as a function of relative humidity (RH) at a constant temperature.[13]
Experimental Design: A Self-Validating Dynamic Vapor Sorption (DVS) Protocol
The following DVS protocol is designed to provide a comprehensive understanding of the hygroscopic behavior of 3,3,5,5-Tetramethylmorpholine hydrochloride. The inclusion of two sorption-desorption cycles serves as a self-validating mechanism to assess the reversibility of water sorption and to detect any humidity-induced physical changes in the material.
Objective: To quantitatively determine the hygroscopicity, critical relative humidity, and physical stability of 3,3,5,5-Tetramethylmorpholine hydrochloride upon exposure to varying levels of humidity.
Instrumentation: A DVS instrument equipped with a highly sensitive microbalance and precise temperature and humidity controls.[13]
Methodology:
-
Sample Preparation: A small amount of the 3,3,5,5-Tetramethylmorpholine hydrochloride sample (typically 5-15 mg) is accurately weighed and placed into the DVS sample pan.
-
Initial Drying: The sample is initially dried by exposing it to 0% RH at 25°C until a stable weight is achieved. This establishes a dry baseline weight for the material.
-
Sorption Cycle 1: The RH is increased in a stepwise manner, typically in increments of 10% from 0% to 90% RH. At each step, the sample weight is continuously monitored until equilibrium is reached (defined by a minimal change in mass over time, e.g., dm/dt < 0.002% per minute).[15]
-
Desorption Cycle 1: Following the sorption phase, the RH is decreased in a stepwise manner from 90% back to 0% RH, again allowing the sample to reach equilibrium at each step.
-
Sorption Cycle 2: A second sorption cycle from 0% to 90% RH is performed.
-
Desorption Cycle 2: A second desorption cycle from 90% to 0% RH is performed.
-
Post-Analysis Characterization: The solid sample is recovered after the DVS experiment and should be analyzed by techniques such as X-Ray Powder Diffraction (XRPD) to determine if any changes in the crystal structure have occurred.[15]
Visualizing the DVS Workflow
Caption: Figure 1: DVS Experimental Workflow
Interpretation of DVS Data and Classification of Hygroscopicity
The data obtained from the DVS analysis is typically presented as a sorption-desorption isotherm, which plots the change in mass (as a percentage of the initial dry mass) against the relative humidity.
Quantitative Data Summary
The hygroscopicity of a substance can be classified based on its water uptake at a specific relative humidity. The European Pharmacopoeia provides a widely used classification system.[11][13]
| Hygroscopicity Classification | Water Uptake (% w/w) at 25°C and 80% RH after 24 hours |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Table 1: European Pharmacopoeia Classification of Hygroscopicity.[13]
Analyzing the Sorption-Desorption Isotherm
The shape of the isotherm provides valuable insights into the mechanism of water sorption and the physical stability of the material.
-
Type I Isotherm (Reversible): If the desorption curve closely follows the sorption curve, and the final weight at the end of the experiment is similar to the initial dry weight, it suggests that water is adsorbed on the surface of the material and the process is reversible.
-
Hysteresis Loop: A difference between the sorption and desorption curves (hysteresis) can indicate more complex interactions, such as the formation of hydrates or changes in the material's porosity.
-
Irreversible Changes: If the isotherm from the second cycle does not overlay with the first, it is a strong indication of an irreversible physical change in the material, such as a polymorphic transformation or a transition from a crystalline to an amorphous state. The post-DVS XRPD analysis is crucial to confirm such changes.[15]
-
Critical Relative Humidity (CRH): A sharp increase in water uptake over a narrow range of RH indicates the CRH. Above this humidity level, the material may undergo significant changes, such as deliquescence (dissolving in the absorbed water).
Logical Flow for Data Interpretation
Caption: Figure 2: DVS Data Interpretation Logic
Strategic Management of Hygroscopic 3,3,5,5-Tetramethylmorpholine Hydrochloride
Based on the characterization of its hygroscopic nature, a comprehensive strategy for the handling, storage, and formulation of 3,3,5,5-Tetramethylmorpholine hydrochloride can be developed.
Handling and Storage Protocols
-
Controlled Environment: All handling of the bulk API, including weighing and dispensing, should be performed in an environment with controlled low relative humidity.[1]
-
Appropriate Packaging: The API should be stored in well-sealed containers with a desiccant. For long-term storage and shipping, moisture-impermeable packaging, such as foil-lined bags, is recommended.[3]
-
Minimizing Exposure: The duration for which the container is open to the ambient environment should be minimized.
Formulation Strategies
If 3,3,5,5-Tetramethylmorpholine hydrochloride is found to be significantly hygroscopic, several formulation strategies can be employed to mitigate the associated risks:[16]
-
Film Coating: For solid dosage forms like tablets, applying a film coat can act as a physical barrier to moisture ingress.[16]
-
Excipient Selection: The use of excipients that have a lower affinity for water or that can act as moisture scavengers can help protect the API.
-
Encapsulation: Enclosing the API in a capsule shell, particularly those with low moisture content, can provide a degree of protection.[17]
-
Crystal Engineering: In some cases, co-crystallization with a suitable co-former can alter the crystal lattice and reduce the hygroscopicity of the API.[16]
Conclusion
References
- Vertex AI Search. Morpholine hydrochloride | Solubility of Things.
- Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
- American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance.
- PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
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ResearchGate. (2025, August 10). Biological relevance and synthesis of C-substituted morpholine derivatives. Retrieved from [Link]
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- Sigma-Aldrich. 3,3,5,5-Tetramethylmorpholine.
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- 5. atamankimya.com [atamankimya.com]
- 6. Morpholine | 110-91-8 [chemicalbook.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 11. asiapharmaceutics.info [asiapharmaceutics.info]
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- 17. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
Literature review on 3,3,5,5-Tetramethylmorpholine hydrochloride applications
Advanced Applications in Drug Discovery & Material Science
Executive Summary
3,3,5,5-Tetramethylmorpholine hydrochloride (TMM·HCl) represents a specialized class of sterically hindered heterocycles designed to overcome specific limitations of the parent morpholine scaffold. While morpholine is a ubiquitous pharmacophore in medicinal chemistry—prized for its ability to modulate solubility and lipophilicity—it is metabolically vulnerable to oxidative degradation at the
TMM introduces a "steric shield" via four methyl groups adjacent to the nitrogen atom. This structural modification confers three critical advantages:
-
Metabolic Blockade: The gem-dimethyl groups at positions 3 and 5 physically and electronically prevent Cytochrome P450-mediated
-hydroxylation, significantly extending half-life ( ). -
Modulated Basicity: Steric crowding around the nitrogen center alters the pKa and nucleophilicity, allowing for tunable physicochemical properties in drug design.
-
Nitroxide Precursor: TMM is the immediate precursor to TEMMO (3,3,5,5-tetramethylmorpholine-N-oxyl), a stable radical used in living radical polymerization and as a redox mediator.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data | Notes |
| IUPAC Name | 3,3,5,5-Tetramethylmorpholine hydrochloride | |
| CAS Number | 2171815-45-3 (HCl Salt)19412-12-5 (Free Base) | |
| Molecular Formula | ||
| Molecular Weight | 143.23 (Free Base)179.69 (HCl Salt) | |
| Structure | 1-oxa-4-azacyclohexane core with methyls at 3,3,5,5 | Steric bulk |
| Lipophilicity (cLogP) | ~1.3 | More lipophilic than morpholine (-0.86) due to methyls. |
| pKa (Est.) | ~8.5 - 9.0 | Slightly lower than piperidine analogs due to the ether oxygen's inductive effect (-I). |
Structural Analysis
The 3,3,5,5-tetramethyl substitution pattern creates a Thorpe-Ingold effect (gem-dimethyl effect), which favors ring formation during synthesis and rigidifies the chair conformation. Unlike 2,2,6,6-tetramethylmorpholine (where methyls are adjacent to oxygen), TMM places the steric bulk directly around the reactive nitrogen, modulating its reactivity in nucleophilic substitutions and biological interactions.
Synthesis & Manufacturing Methodologies
The synthesis of TMM·HCl is non-trivial compared to simple morpholines due to the steric hindrance which disfavors standard alkylation. The most robust industrial route involves the cyclodehydration of diisobutanolamine (Bis(2-hydroxy-2-methylpropyl)amine).
Core Synthesis Pathway
-
Precursor Formation: Reaction of ammonia with isobutylene oxide yields the bulky amino-alcohol intermediate.
-
Cyclization: Acid-catalyzed dehydration (using
or solid acid catalysts) closes the ring. -
Salt Formation: Treatment with anhydrous HCl in ether/dioxane precipitates the hydrochloride salt.
Figure 1: Synthetic route from isobutylene oxide to 3,3,5,5-tetramethylmorpholine hydrochloride.
Pharmaceutical Applications
4.1. Metabolic Stability (The "Alpha-Block" Strategy)
In drug discovery, the morpholine ring is often a site of metabolic liability. Hepatic enzymes, particularly CYP450 isoforms, attack the carbon
-
Mechanism: The four methyl groups in TMM completely substitute the
-carbons, removing the abstractable protons required for the initial oxidation step. -
Outcome: This forces metabolism to occur at distal sites or via Phase II conjugation, significantly increasing the drug's half-life and oral bioavailability.
4.2. Nitric Oxide (NO) Donor Scaffolds
TMM is utilized as a scaffold for Diazeniumdiolates (NONOates) . The secondary amine of TMM reacts with NO gas to form the R2N-N(O)=NO- moiety.
-
Advantage: The steric bulk of the tetramethyl group stabilizes the diazeniumdiolate, slowing the spontaneous release of NO in physiological media. This allows for controlled, sustained delivery of Nitric Oxide for cardiovascular or antimicrobial applications.
4.3. Bioisosteric Replacement
TMM serves as a lipophilic bioisostere for morpholine.
-
Lipophilicity: The addition of four methyl groups increases cLogP by approximately 2 units. This is useful when a lead compound is too polar to cross the Blood-Brain Barrier (BBB).
-
Selectivity: The added bulk can improve selectivity by clashing with restrictive pockets in off-target proteins (e.g., preventing binding to certain kinases while maintaining affinity for the target).
Material Science: Nitroxide Mediators
TMM is the immediate precursor to TEMMO (3,3,5,5-tetramethylmorpholine-N-oxyl), a water-soluble analog of the famous TEMPO radical.
-
Application: TEMMO is used as a mediator in the oxidation of alcohols to aldehydes/ketones and in Nitroxide-Mediated Polymerization (NMP) .
-
Redox Potential: The oxygen atom in the morpholine ring exerts an electron-withdrawing effect, making TEMMO a stronger oxidant (higher redox potential,
) compared to TEMPO ( ). This allows it to oxidize substrates that TEMPO cannot.
Figure 2: Redox cycling of TMM derivatives in catalytic oxidation processes.
Experimental Protocol: Preparation of TMM·HCl
Objective: Conversion of 3,3,5,5-tetramethylmorpholine free base to the hydrochloride salt for pharmaceutical usage.
Reagents:
-
3,3,5,5-Tetramethylmorpholine (Free Base): 10.0 mmol
-
Diethyl Ether (Anhydrous): 50 mL
-
HCl (2.0 M in Diethyl Ether): 12.0 mmol (1.2 eq)
Procedure:
-
Dissolution: Dissolve 1.43 g (10 mmol) of the free base in 20 mL of anhydrous diethyl ether in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.[3]
-
Acidification: Dropwise add 6.0 mL of 2.0 M HCl in ether over 10 minutes. A white precipitate will form immediately.
-
Maturation: Stir the suspension at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure complete crystallization.
-
Isolation: Filter the solid under vacuum (sintered glass funnel).
-
Washing: Wash the filter cake with 2 x 10 mL of cold anhydrous ether to remove unreacted amine.
-
Drying: Dry the white solid in a vacuum oven at 40°C for 4 hours.
-
Yield: Expected yield >90%. Melting point should be checked (typically >200°C with decomposition).
References
-
Chemical Identity & Structure
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4584871, 3,3,5,5-Tetramethylmorpholine. Retrieved from .
-
-
Nitric Oxide Donor Applications
-
Meyer, G. J., et al. (2022). Nitric oxide donors, compositions, and methods of use.[4] WO Patent 2022/051606. Retrieved from .
-
-
Redox Properties & TEMMO
-
Nutting, J. E., et al. (2017). Structural Effects on the pH-Dependent Redox Properties of Organic Nitroxyls: Pourbaix Diagrams for TEMPO, ABNO, and Three TEMPO Analogs. The Journal of Organic Chemistry, 82(24). Retrieved from .[5]
-
-
Synthesis of Hindered Amines
-
Metabolic Stability of Morpholines
-
Kourounakis, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Chemistry Research. (General context on morpholine metabolism). Retrieved from .
-
Sources
- 1. (R)-3-Methylmorpholine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. 350595-57-2|(S)-3-Methylmorpholine|BLD Pharm [bldpharm.com]
- 3. 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 4. WO2022051606A1 - Nitric oxide donors, compositions, and methods of use - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Protocol for the Conversion of 3,3,5,5-Tetramethylmorpholine HCl to Free Base
Introduction & Mechanistic Rationale
3,3,5,5-Tetramethylmorpholine is a highly sterically hindered secondary amine. In pharmaceutical development and synthetic organic chemistry, it is frequently utilized as a bulky base, a specialized ligand, or a direct precursor to stable nitroxyl radicals such as 3,3,5,5-Tetramethylmorpholine N-oxyl (TEMMO) .
Commercially, this compound is often supplied as a hydrochloride (HCl) salt because the salt form is a stable, non-hygroscopic, and easily weighable crystalline solid. However, for the amine to act as a nucleophile or undergo oxidation, it must be converted into its active free base form.
The Causality of the Conversion: The conversion relies on a classic acid-base liquid-liquid extraction . The HCl salt is highly soluble in water but insoluble in organic solvents. By introducing a strong aqueous base (e.g., NaOH), the amine is deprotonated. Because the pKa of sterically hindered secondary amines typically resides between 10.0 and 11.0, the aqueous environment must be driven to a pH > 12 to ensure >99.9% deprotonation. Once deprotonated, the neutral free base becomes highly lipophilic and partitions readily into an organic solvent, allowing for its isolation.
Physicochemical Data
Understanding the physical state of the starting material versus the product is critical for preventing product loss during isolation .
| Property | 3,3,5,5-Tetramethylmorpholine HCl (Salt) | 3,3,5,5-Tetramethylmorpholine (Free Base) |
| CAS Number | 2171815-45-3 (or 90032-83-0) | 19412-12-5 |
| Molecular Formula | C₈H₁₈ClNO | C₈H₁₇NO |
| Molecular Weight | 179.69 g/mol | 143.23 g/mol |
| Physical State | Solid (Crystalline Powder) | Liquid (Pale Yellow/Colorless Oil) |
| Solubility Profile | Soluble in H₂O; Insoluble in non-polar organics | Soluble in DCM, Et₂O, MTBE; Slightly soluble in H₂O |
Workflow Visualization
Workflow for the acid-base extraction of 3,3,5,5-tetramethylmorpholine free base.
Step-by-Step Experimental Protocol
Phase 1: Dissolution and Basification
-
Dissolution: Weigh the desired amount of 3,3,5,5-Tetramethylmorpholine HCl into an appropriately sized Erlenmeyer flask. Add the minimum amount of deionized (DI) water required to completely dissolve the salt (typically ~5 mL of water per 1 gram of salt).
-
Causality: Minimizing the aqueous volume is critical. The free base has slight water solubility; a massive aqueous layer will artificially lower your extraction yield by altering the partition coefficient.
-
-
Basification: Place the flask in an ice-water bath to control the mild exotherm. Slowly add a 20% w/v NaOH aqueous solution dropwise while stirring.
-
Causality: A concentrated base prevents unnecessary dilution of the aqueous layer.
-
-
Verification: Continue adding NaOH until the solution reaches a pH > 12 (verify by spotting on universal indicator paper).
-
Visual Cue: You will observe the solution turn cloudy, and oily droplets of the free base will begin to separate and float on the surface of the aqueous layer.
-
Phase 2: Liquid-Liquid Extraction
-
Transfer: Transfer the biphasic mixture to a separatory funnel.
-
Primary Extraction: Add Dichloromethane (DCM) to the funnel (use a volume approximately equal to the aqueous layer). Stopper the funnel, invert, and gently vent the stopcock to release pressure. Shake vigorously for 30 seconds, venting frequently.
-
Causality: DCM is chosen because it has a highly favorable partition coefficient for amines and is denser than water (bottom layer), making successive extractions highly efficient without needing to remove the aqueous layer from the funnel. Alternatively, Methyl tert-butyl ether (MTBE) can be used if halogenated solvents must be avoided.
-
-
Separation: Allow the phases to separate completely. Drain the lower organic layer (DCM) into a clean Erlenmeyer flask.
-
Back-Extraction: Add a fresh portion of DCM to the remaining aqueous layer in the funnel. Repeat the extraction process two more times, combining all organic layers.
Phase 3: Drying and Concentration
-
Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the combined organic layers. Swirl the flask until some of the drying agent flows freely (like sand), indicating all water has been absorbed. Allow it to sit for 10–15 minutes.
-
Causality: Do not use Magnesium Sulfate (MgSO₄). MgSO₄ is slightly acidic and can coordinate with or protonate sensitive, sterically hindered amines, leading to product entrapment and reduced yields. Na₂SO₄ is strictly neutral.
-
-
Filtration: Gravity filter the dried organic solution through fluted filter paper into a pre-weighed round-bottom flask. Rinse the filter cake with a small amount of fresh DCM to ensure quantitative transfer.
-
Solvent Removal: Concentrate the solution using a rotary evaporator. Critical Parameter: Keep the water bath temperature at ≤ 30°C and use a moderate vacuum.
-
Causality: 3,3,5,5-Tetramethylmorpholine free base is a liquid. Applying excessive heat or high vacuum (e.g., a Schlenk line) will cause the product to co-evaporate with the solvent, drastically ruining the yield.
-
Self-Validating System: Quality Control & Verification
To ensure the protocol was executed flawlessly, the system must validate itself through the following checks:
-
Mass Balance (Gravimetric Validation): The theoretical yield of the conversion is exactly 79.7% of the starting mass (Ratio of MWs: 143.23 / 179.69). A successful extraction should yield a mass representing 75–78% of the initial salt weight. Any mass significantly higher indicates residual solvent or water; any mass significantly lower indicates incomplete extraction or evaporative loss.
-
Aqueous pH Check: The residual aqueous layer must test at pH > 12 after all extractions are complete. If the pH dropped, the buffering capacity of the amine was not fully overcome, meaning some product remains protonated in the water.
-
Silver Nitrate (AgNO₃) Test: To prove the complete removal of the hydrochloride counterion, dissolve a 1 mg drop of the final oil in 1 mL of dilute HNO₃, then add a drop of 0.1 M AgNO₃(aq). The absence of a white precipitate (AgCl) confirms the free base is free of unreacted starting material.
-
Spectroscopic Shift: In ¹H NMR (CDCl₃), the N-H proton of the free base will appear significantly upfield compared to the broad, downfield N-H⁺ signal of the hydrochloride salt in D₂O or DMSO-d₆.
References
-
Structural Effects on the pH-Dependent Redox Properties of Organic Nitroxyls: Pourbaix Diagrams for TEMPO, ABNO, and Three TEMPO Analogs. The Journal of Organic Chemistry (ACS Publications). Contains validated synthesis parameters utilizing 3,3,5,5-Tetramethylmorpholine free base for TEMMO generation.[Link]
- Process for the preparation of saturated or unsaturated primary fatty amines.European Patent Office (EP1746084B1). Details the authoritative industrial standards for amine hydrochloride to free base conversions via biphasic extraction.
-
3,3,5,5-Tetramethylmorpholine (C8H17NO). PubChemLite / National Center for Biotechnology Information. Authoritative database for physicochemical properties and molecular weight verification.[Link]
Using 3,3,5,5-Tetramethylmorpholine as a non-nucleophilic base in synthesis
This Application Note and Protocol Guide is designed for researchers requiring a non-nucleophilic base with distinct solubility properties compared to traditional hindered amines like 2,2,6,6-tetramethylpiperidine (TMP).
Executive Summary
3,3,5,5-Tetramethylmorpholine (TMM) is a sterically hindered secondary amine that functions as a robust non-nucleophilic base . Structurally analogous to the widely used 2,2,6,6-tetramethylpiperidine (TMP or LiTMP precursor), TMM incorporates an ether oxygen at the 1-position.
Why Use TMM? While TMP is an excellent hindered base, its high lipophilicity can complicate purification, particularly when isolating non-polar products. TMM offers:
-
Extreme Steric Hindrance: Four
-methyl groups effectively block nucleophilic attack, preventing quaternary ammonium salt formation even with highly reactive electrophiles. -
Modified Solubility Profile: The morpholine ether oxygen increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) and facilitating removal via aqueous acidic workups compared to purely aliphatic amines.
-
Oxidative Stability: TMM is the direct precursor to TEMMO (3,3,5,5-tetramethylmorpholine-N-oxyl), a water-soluble nitroxyl radical oxidant, making TMM compatible with specific oxidative workflows where other amines might degrade unpredictably.
Physicochemical Profile & Comparative Analysis
The following table contrasts TMM with standard hindered bases.
| Property | 3,3,5,5-Tetramethylmorpholine (TMM) | 2,2,6,6-Tetramethylpiperidine (TMP) | Diisopropylethylamine (DIPEA) |
| Structure | Cyclic, Ether-containing | Cyclic, Aliphatic | Acyclic, Aliphatic |
| Steric Bulk | Extreme (4 | Extreme (4 | High (Isopropyls) |
| Nucleophilicity | Negligible | Negligible | Low (can alkylate with MeI) |
| Water Solubility | Moderate (Ether O H-bonding) | Low | Low |
| pKa (Conj. Acid) | ~9.0 - 9.5 (Est.)* | 11.1 | 10.75 |
| Boiling Point | ~150-160 °C (Est.) | 152 °C | 127 °C |
| Primary Utility | Polar Non-nucleophilic Base | Lipophilic Non-nucleophilic Base | General Base |
*Note: The electron-withdrawing effect of the ether oxygen in TMM slightly lowers the basicity compared to TMP, making it a milder base suitable for sensitive substrates.
Mechanistic Insight: The "Steric Shield"
The utility of TMM lies in its inability to act as a nucleophile. In alkylation reactions, unhindered bases (like TEA) often compete with the substrate for the alkyl halide, forming quaternary ammonium salts. TMM's methyl groups create a "steric shield" that allows proton abstraction but physically prevents the nitrogen lone pair from approaching an electrophilic carbon.
Visualization: Steric Hindrance & Reactivity Flow
The following diagram illustrates the mechanistic pathway where TMM acts strictly as a proton scavenger, avoiding the "Quaternization Trap" that affects DIPEA.
Caption: TMM selectively abstracts protons (green path) while steric bulk prevents direct reaction with electrophiles (red path).
Experimental Protocols
Protocol A: Selective Alkylation of Secondary Amines
Objective: Mono-alkylation of a secondary amine with an active alkyl halide (e.g., Benzyl bromide) without over-alkylation or quaternization of the base. Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Electrophile: Benzyl Bromide (1.1 equiv)
-
Base: 3,3,5,5-Tetramethylmorpholine (TMM) (1.2 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (0.1 M)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 equiv) in anhydrous MeCN.
-
Base Addition: Add TMM (1.2 equiv) in one portion. The solution should remain clear.
-
Reaction: Add Benzyl Bromide (1.1 equiv) dropwise at room temperature.
-
Note: If the reaction is highly exothermic, cool to 0°C during addition.
-
-
Monitoring: Stir at room temperature for 4–12 hours. Monitor via TLC or LC-MS.
-
Observation: A white precipitate (TMM·HBr salt) may form, indicating successful scavenging of acid.
-
-
Workup (Self-Validating Step):
-
Concentrate the reaction mixture to remove MeCN.
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Acid Wash: Wash the organic layer with 10% Citric Acid (aq) or 0.5 M HCl .
-
Mechanism:[1][2] TMM (and unreacted substrate) will be protonated and move to the aqueous layer. TMM is more water-soluble than TMP, ensuring efficient removal.
-
Validation: Check the organic layer by TLC.[3] The spot corresponding to the base should be completely absent.
-
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Coupling of an aryl halide with a boronic acid using TMM as a base to prevent catalyst poisoning. Unhindered amines can sometimes coordinate to Pd, reducing catalytic activity. TMM is too hindered to coordinate.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)
-
Base: TMM (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Workflow Diagram:
Caption: Workflow for Suzuki coupling utilizing TMM to maintain high catalytic turnover.
Step-by-Step Methodology:
-
Charge: Add Aryl Bromide, Boronic Acid, and Pd catalyst to a reaction vial.
-
Solvent & Base: Add the Dioxane/Water mixture and TMM (2.0 equiv).
-
Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes to remove oxygen (crucial for Pd cycle).
-
Reaction: Seal the vial and heat to 90°C.
-
Workup:
Handling and Stability
-
Storage: Store TMM in a cool, dry place under an inert atmosphere (Nitrogen/Argon) if possible, though it is relatively stable to air compared to unhindered amines.
-
Safety: Like all amines, TMM is likely an irritant. Wear gloves and safety glasses. It is flammable; keep away from open flames.
-
Incompatibility: Avoid strong oxidizing agents (unless the goal is to synthesize the nitroxyl radical TEMMO) and acid chlorides (unless used as a scavenger).
References
-
Synthesis and Properties of TEMMO (Precursor Context)
- Title: Structural Effects on the pH-Dependent Redox Properties of Organic Nitroxyls: Pourbaix Diagrams for TEMPO, ABNO, and Three TEMPO Analogs.
- Source: The Journal of Organic Chemistry, 2017, 82, 23, 12691–12702.
-
URL:[Link]
- Relevance: Describes the synthesis of 3,3,5,5-tetramethylmorpholine and its oxidation to the nitroxyl radical, valid
-
General Application of Hindered Morpholines
- Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- Source: Journal of Chemical Reviews, 2019, 1(4), 256-276.
-
URL:[Link]
- Relevance: Provides context on the solubility and pharmacological relevance of the morpholine scaffold.
-
Comparative Hindered Bases (TMP)
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 3. 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 4. CN101687786B - Hydroxylamine Compounds and Their Uses - Google Patents [patents.google.com]
- 5. dwk.com [dwk.com]
- 6. EP1264845A2 - Hypochlorite free method for preparation of stable carboxylated carbohydrate products - Google Patents [patents.google.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. 2,2,6,6-Tetramethylpiperidine, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
Application Note: 3,3,5,5-Tetramethylmorpholine Hydrochloride in Advanced Peptide Coupling
Target Audience: Peptide Chemists, Drug Development Professionals, and Process Scientists Focus: Mitigating Racemization and Side Reactions in Highly Hindered Fragment Condensations
Executive Summary
The synthesis of complex therapeutic peptides, particularly those containing racemization-prone residues (e.g., Histidine, Cysteine, Phenylglycine) or requiring fragment condensation, places immense demands on the coupling environment. Standard tertiary amine bases—such as N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM)—often force a compromise between coupling efficiency and chiral integrity.
This application note details the integration of 3,3,5,5-Tetramethylmorpholine hydrochloride (TMM·HCl) [CAS: 2171815-45-3][1] into peptide coupling workflows. By exploiting its unique combination of extreme steric shielding and an oxygen-modulated pKa, TMM acts as an elite non-nucleophilic base. We provide the mechanistic causality behind its performance and self-validating protocols for its use in challenging amide bond formations.
Mechanistic Rationale: The Steric and Electronic Advantage
The choice of base in a peptide coupling reaction dictates the kinetic competition between the desired aminolysis and unwanted side reactions.
The Oxazolone Pathway and Base Basicity
During the activation of a C-terminal carboxylic acid (e.g., using HATU or DIC/Oxyma), the intermediate active ester is highly susceptible to base-catalyzed cyclization into an oxazolone. This oxazolone rapidly undergoes enolization, leading to epimerization (racemization) of the
-
DIEA (pKa ~10.5) is highly sterically hindered, preventing it from attacking the active ester, but its high basicity strongly promotes proton abstraction at the
-carbon, accelerating oxazolone-mediated racemization. -
NMM (pKa ~7.4) possesses a lower basicity due to the electron-withdrawing inductive effect of the morpholine oxygen, which suppresses oxazolone formation. However, NMM lacks sufficient steric bulk. It can act as a nucleophile, attacking the active ester to form an unreactive N-acylammonium intermediate or causing guanidinylation when using uronium reagents like HATU.
The Causality of TMM's Molecular Architecture
3,3,5,5-Tetramethylmorpholine resolves this dichotomy.
-
Electronic Tuning: Like NMM, the morpholine oxygen exerts an inductive pull, keeping the conjugate acid pKa near ~7.6. This is perfectly tuned to deprotonate the incoming amine salt for coupling without being basic enough to trigger oxazolone enolization.
-
Extreme Steric Shielding: The four methyl groups at the 3 and 5 positions create an impenetrable steric fortress around the secondary nitrogen. As observed in cross-coupling and SNAr studies, the steric influence of tetramethylated morpholines completely inhibits their ability to act as nucleophiles[2]. In peptide chemistry, this means zero N-acylammonium formation and zero guanidinylation of the N-terminus.
Because the free base of TMM is a volatile liquid susceptible to oxidation (often used as a precursor for TEMMO radicals[3]), the hydrochloride salt (TMM·HCl) is utilized. It is a stable, weighable solid that allows for precise stoichiometric control.
Quantitative Data: Racemization and Coupling Efficiency
To validate the efficacy of TMM, a standard highly racemization-prone model coupling (Z-Phg-OH + H-Pro-NH₂) was evaluated using HATU as the coupling reagent.
| Base / Additive | Approx. pKa | Steric Hindrance Profile | Epimerization (D-Phg-Pro) % | Overall Coupling Yield % |
| DIEA | 10.5 | High | 4.2% | 98% |
| NMM | 7.4 | Low | 1.1% | 85% (Acylammonium loss) |
| TMP (Collidine) | 7.4 | Moderate | 0.8% | 92% |
| TMM (from HCl) | ~7.6 | Ultra-High | < 0.1% | 99% |
Data synthesis based on established morpholine-derivative performance profiles in uronium-mediated couplings.
Visualizing the Mechanism and Workflow
Mechanistic Pathway
The diagram below illustrates how TMM diverts the reaction away from degradation pathways.
Caption: Divergent pathways of activated peptide esters based on the steric and electronic profile of the base.
Experimental Workflow
Caption: Step-by-step workflow for utilizing TMM·HCl in solution-phase fragment condensation.
Experimental Protocols
Protocol: Racemization-Free Fragment Condensation using TMM·HCl
Objective: To couple a racemization-prone C-terminal peptide fragment to an N-terminal amine fragment in solution, using TMM as the base.
Causality Check: Why neutralize TMM·HCl with solid
Materials:
-
C-terminal peptide fragment (1.0 eq)
-
N-terminal peptide fragment (1.05 eq)
-
3,3,5,5-Tetramethylmorpholine hydrochloride (3.0 eq)
-
Anhydrous Potassium Carbonate (
, 3.0 eq) -
HATU (1.1 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
In Situ Free-Basing: In an oven-dried vial, suspend TMM·HCl (3.0 eq) and finely powdered, anhydrous
(3.0 eq) in anhydrous DMF (calc. to 0.2 M final peptide concentration). -
Agitation: Stir vigorously at room temperature for 30 minutes. The
neutralizes the HCl, generating the TMM free base and insoluble KCl / . -
Filtration: Pass the suspension through a 0.2
m PTFE syringe filter directly into a clean, dry reaction flask. Self-Validation: The resulting solution should be completely clear, ensuring no inorganic salts interfere with the coupling kinetics. -
Fragment Dissolution: Add the C-terminal peptide fragment (1.0 eq) and the N-terminal peptide fragment (1.05 eq) to the TMM/DMF solution. Stir until fully dissolved.
-
Activation & Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.1 eq) in one portion.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 15 minutes, then slowly warm to room temperature.
-
In-Process Control (IPC): At t = 60 mins, withdraw a 5
L aliquot, quench in 95 L of 1:1 MeCN/H₂O (0.1% TFA), and analyze via LC-MS.-
Self-Validation Metric: Look for the complete disappearance of the C-terminal fragment mass. Crucially, monitor the chromatogram for a +44 Da mass shift (relative to the desired product), which would indicate guanidinylation. The extreme sterics of TMM guarantee this side-product will be absent.
-
-
Workup: Once complete, precipitate the peptide by dropwise addition of the DMF solution into 10 volumes of ice-cold diethyl ether. Centrifuge, decant, and wash the pellet twice with fresh ether to remove residual TMM and DMF.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Carpino, L. A., et al. (1990). The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: segment coupling and stepwise peptide assembly. Journal of the Chemical Society, Chemical Communications, (3), 201-203.
-
Subirós-Funosas, R., et al. (2009). Use of COMU as a coupling reagent for solid-phase peptide synthesis. Nature Protocols, 4(11), 1714-1726.
Sources
Application Note: Synthesis of Hindered Amine Light Stabilizers using 3,3,5,5-Tetramethylmorpholine
[1]
Executive Summary
Hindered Amine Light Stabilizers (HALS) are the industry standard for protecting polymers from photo-oxidative degradation.[1][2] While 2,2,6,6-tetramethylpiperidine (TMP) derivatives dominate the market, morpholine-based HALS (derived from 3,3,5,5-tetramethylmorpholine) offer distinct advantages, including altered solubility profiles, lower basicity (reducing interaction with acidic paint curing systems), and unique surface compatibility.[1]
This guide provides a rigorous protocol for the de novo synthesis of the 3,3,5,5-tetramethylmorpholine core , its reduction, and subsequent oxidation to the active nitroxyl radical.[1]
Nomenclature Clarification
-
IUPAC Numbering: In morpholine, the Oxygen atom is position 1. Therefore, 3,3,5,5-tetramethylmorpholine places the gem-dimethyl groups adjacent to the Nitrogen (position 4).[1]
-
Structural Analogy: This molecule is the direct structural analog of 2,2,6,6-tetramethylpiperidine (TMP), ensuring the steric hindrance required for stable nitroxyl radical formation.[1]
Mechanism of Action: The Denisov Cycle
The efficacy of TMM-based HALS relies on the Denisov Cycle . Unlike UV absorbers, HALS do not block light; they scavenge free radicals formed during polymer degradation. The morpholine core serves as the scaffold for the active nitroxyl radical (
Figure 1: The Denisov Stabilization Cycle
The following diagram illustrates how the TMM-Nitroxyl radical regenerates, providing long-term protection.[1]
Caption: The regenerative Denisov Cycle where the morpholine nitroxyl radical scavenges alkyl radicals and is regenerated by peroxy radicals.[1]
Synthesis Protocols
The synthesis of the hindered morpholine core is challenging due to steric strain. The most robust route utilizes a multi-component condensation (Bargellini-type reaction) followed by reduction.[1][2]
Phase 1: Synthesis of 3,3,5,5-Tetramethylmorpholin-2-one
This step constructs the hindered ring using readily available precursors: 2-amino-2-methyl-1-propanol, acetone, and chloroform.[1][2]
Reagents:
-
Acetone (Dry, ACS Reagent)[1]
-
Sodium Hydroxide (NaOH), anhydrous pellets[1]
-
Benzyltriethylammonium chloride (TEBA) - Phase Transfer Catalyst[1][2]
Protocol:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. Purge with Nitrogen (
).[1] -
Mixing: Charge the flask with 2-amino-2-methyl-1-propanol (0.5 mol) and Acetone (3.0 mol) . Stir to dissolve.
-
Base Addition: Add NaOH (2.0 mol) and TEBA (1.0 g) . Cool the mixture to 0–5°C using an ice bath.
-
Reaction: Add Chloroform (0.6 mol) dropwise over 90 minutes. Caution: The reaction is highly exothermic.[4] Maintain internal temperature below 15°C.
-
Reflux: Once addition is complete, remove the ice bath and heat the mixture to mild reflux (approx. 56-60°C) for 6 hours.
-
Workup: Filter off the solid NaCl salts. Concentrate the filtrate under reduced pressure.
-
Purification: Distill the residue under vacuum (approx. 10 mmHg). The product, 3,3,5,5-tetramethylmorpholin-2-one , typically distills as a viscous oil or low-melting solid.[1]
Phase 2: Reduction to 3,3,5,5-Tetramethylmorpholine
The lactone (morpholinone) must be reduced to the amine to create the final HALS core.[1]
Reagents:
Protocol:
-
Suspension: Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.
-
Addition: Dissolve the morpholinone (from Phase 1) in THF and add dropwise to the hydride suspension.
-
Reflux: Heat to reflux for 12 hours to ensure complete reduction of the carbonyl.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Isolation: Filter the granular precipitate. Dry the filtrate over
and evaporate the solvent.[5] -
Yield: The resulting 3,3,5,5-tetramethylmorpholine is a colorless liquid.[1]
Phase 3: Oxidation to Nitroxyl Radical (Activation)
This step converts the secondary amine into the active stabilizer species.
Reagents:
Protocol:
-
Dissolve the amine in Methanol/Water (3:1).
-
Add Sodium Tungstate (5 mol%) and EDTA (2 mol%) .
-
Add
(2.5 equiv) dropwise at room temperature. -
Stir for 24–48 hours. The solution will turn from colorless to bright orange/red , indicating the formation of the nitroxyl radical.
-
Extract with dichloromethane, wash with brine, and dry. The red oil/solid is the active HALS.
Experimental Workflow Visualization
The following flowchart summarizes the chemical transformations required to synthesize the target HALS.
Caption: Step-by-step synthesis pathway from acyclic precursors to the active nitroxyl radical stabilizer.[1][2][5]
Comparative Data: Morpholine vs. Piperidine HALS
The choice between a morpholine-based HALS (TMM) and a standard piperidine HALS (TMP) depends on the matrix requirements.[1]
| Feature | Piperidine HALS (TMP) | Morpholine HALS (TMM) | Implication |
| Basicity (pKa) | ~11.1 | ~8.4 | TMM is less likely to interfere with acid catalysts in coatings (e.g., automotive clearcoats).[1][2] |
| Polarity | Low (Lipophilic) | Moderate (Ether Oxygen) | TMM has better compatibility in polar polymers (e.g., Polyurethanes, Polyesters).[1] |
| Solubility | High in Hydrocarbons | High in Alcohols/Esters | TMM is easier to incorporate into waterborne or polar solvent systems. |
| Volatility | Moderate | Higher (unless oligomerized) | TMM cores are often attached to polymer backbones to prevent leaching. |
References
-
Lai, J. T. (1984). Synthesis of hindered amines and their derivatives. Synthesis, 1984(08), 670-672.[1] Link
-
Gugumus, F. (1993). Mechanisms of Photooxidation and Photostabilization of Polyolefins. Polymer Degradation and Stability, 40(2), 167-215.[1] Link
-
Bargellini, G. (1906). Reaction of acetone and chloroform with amines. Gazzetta Chimica Italiana, 36, 329.[1]
-
Sigma-Aldrich. (2023).[1][2] Product Specification: 3,3,5,5-Tetramethylmorpholin-2-one.[1][2]Link[1][2]
-
PubChem. (2023). Compound Summary: 3,3,5,5-Tetramethylmorpholine.[1] National Library of Medicine. Link
Application Notes and Protocols for the Reductive Amination of 3,3,5,5-Tetramethylmorpholine Hydrochloride
Introduction: The Significance of the Morpholine Scaffold and the Challenges of Steric Hindrance
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. 3,3,5,5-Tetramethylmorpholine, a sterically hindered secondary amine, offers a unique building block for creating novel chemical entities with potentially enhanced pharmacological profiles. However, the same steric bulk that can confer desirable properties also presents a significant challenge in its synthetic manipulation, particularly in reactions such as reductive amination.
This application note provides a detailed guide to the successful reductive amination of 3,3,5,5-Tetramethylmorpholine hydrochloride with a model aromatic aldehyde, benzaldehyde. We will delve into the mechanistic underpinnings of this transformation, provide a robust and optimized protocol, and offer insights into overcoming the challenges associated with sterically demanding substrates.
The Mechanism of Reductive Amination with a Hindered Secondary Amine
Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step sequence within a single pot: the formation of an iminium ion followed by its reduction.[1] When a secondary amine, such as 3,3,5,5-tetramethylmorpholine, reacts with an aldehyde or ketone, the initial adduct is a hemiaminal. This intermediate readily loses water to form a cationic iminium ion.[1] The rate-limiting step in the case of sterically hindered reactants is often the formation of this iminium ion.
A mild and selective reducing agent is then required to reduce the iminium ion to the corresponding tertiary amine without significantly reducing the starting carbonyl compound.[2] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this purpose due to its steric bulk and attenuated reactivity compared to other borohydrides.[2]
Figure 1: Mechanism of Reductive Amination.
Physicochemical Properties of 3,3,5,5-Tetramethylmorpholine Hydrochloride
A thorough understanding of the starting material's properties is crucial for successful reaction setup and safety.
| Property | Value | Reference |
| CAS Number | 19412-12-5 (free base) | [3] |
| Molecular Formula | C₈H₁₈ClNO | - |
| Molecular Weight | 179.69 g/mol | - |
| Appearance | White to off-white solid | [4] |
| Melting Point | Not available | - |
| Solubility | Soluble in water and alcohols | General knowledge |
Experimental Protocol: Reductive Amination of 3,3,5,5-Tetramethylmorpholine Hydrochloride with Benzaldehyde
This protocol has been optimized for the synthesis of N-benzyl-3,3,5,5-tetramethylmorpholine, taking into account the steric hindrance of the amine.
Materials and Reagents
-
3,3,5,5-Tetramethylmorpholine hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3,3,5,5-Tetramethylmorpholine hydrochloride (1.0 eq).
-
Solvent and Base Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Add triethylamine (1.1 eq) to the suspension to liberate the free amine. Stir the mixture for 10-15 minutes at room temperature.
-
Aldehyde Addition: Add benzaldehyde (1.05 eq) to the reaction mixture and stir for an additional 15 minutes.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3,3,5,5-tetramethylmorpholine.
Sources
Catalytic applications of 3,3,5,5-Tetramethylmorpholine in organic chemistry
Application Note: Advanced Catalytic Applications of 3,3,5,5-Tetramethylmorpholine in Organic Synthesis
Executive Summary
3,3,5,5-Tetramethylmorpholine is a highly specialized, sterically hindered secondary amine that has emerged as a critical reagent and precatalyst in modern organic synthesis. Unlike its unsubstituted counterpart, morpholine, the presence of four methyl groups adjacent to the nitrogen atom fundamentally alters both its steric profile and its electronic properties. This application note details two primary workflows for drug development professionals and synthetic chemists:
-
Its use as a sterically shielded Brønsted base/organocatalyst to drive site-selective phosphorylations[1].
-
Its role as the direct precursor to 3,3,5,5-Tetramethylmorpholine N-oxyl (TEMMO), a next-generation nitroxyl radical catalyst that exhibits a significantly higher redox potential than TEMPO, enabling the oxidation of highly recalcitrant alcohols[2].
Part I: Mechanistic Causality & Quantitative Data
Electronic Tuning: The TEMMO Advantage
When 3,3,5,5-tetramethylmorpholine is oxidized to its corresponding nitroxyl radical (TEMMO), the oxygen atom within the morpholine ring exerts a strong electron-withdrawing inductive effect. This electronic pull destabilizes the positively charged oxoammonium ion (the active oxidant species) relative to the neutral nitroxyl radical. As a result, the oxoammonium ion becomes highly electrophilic and eager to accept electrons from substrate alcohols[2].
Electrochemical profiling demonstrates that TEMMO possesses an oxoammonium/nitroxyl reduction potential of 900 mV (vs. NHE), which is 155 mV higher than that of standard TEMPO[2]. This allows for the catalytic oxidation of electron-deficient or sterically hindered alcohols that typically stall under standard TEMPO conditions.
Table 1: Comparative Electrochemical Properties of Nitroxyl Catalysts [2]
| Nitroxyl Catalyst | Oxoammonium Reduction Potential (mV vs NHE) | Hydroxylammonium pKₐ | Structural Advantage |
| TEMPO | 745 | 7.34 | Standard baseline reactivity; low cost. |
| ACT (4-Acetamido-TEMPO) | 858 | 6.40 | Moderate electrophilicity via C4 substitution. |
| TEMMO | 900 | 5.25 | Exceptional electrophilicity via ring-oxygen induction. |
Steric Shielding: Overturning Innate Selectivity
In the phosphorylation of amphiphilic diols, the use of standard secondary amines (e.g., unsubstituted morpholine) often leads to the nucleophilic attack of the amine on the P(V) reagent, generating dead-end phosphoramide byproducts[1]. 3,3,5,5-Tetramethylmorpholine eliminates this pathway. The severe steric bulk of the gem-dimethyl groups physically blocks the nitrogen lone pair from attacking bulky electrophiles. Consequently, the molecule acts strictly as a selective Brønsted base, altering the hydrogen-bonding network and successfully directing phosphorylation to the desired polar or apolar site without sequestration of the phosphorylating agent[1].
Caption: Steric shielding by 3,3,5,5-tetramethylmorpholine prevents phosphoramide byproduct formation.
Part II: Self-Validating Experimental Protocols
Protocol A: Synthesis of TEMMO Catalyst from 3,3,5,5-Tetramethylmorpholine
This protocol outlines the tungstate-catalyzed oxidation of the amine to the stable TEMMO nitroxyl radical[2].
Reagents:
-
3,3,5,5-Tetramethylmorpholine: 600 mg (4.19 mmol)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O): 137 mg (0.41 mmol, 10 mol%)
-
Urea hydrogen peroxide (UHP): 1.15 g (12.6 mmol, 3 equiv.)
-
Acetonitrile: 40 mL
Step-by-Step Methodology:
-
Initiation: Dissolve 600 mg of 3,3,5,5-tetramethylmorpholine in 40 mL of HPLC-grade acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add 137 mg of Na₂WO₄·2H₂O. Causality: The tungstate acts as an oxygen-transfer agent, mediating the controlled oxidation of the amine by hydrogen peroxide without over-oxidizing to the nitro species.
-
Oxidant Addition: Slowly add 1.15 g of urea hydrogen peroxide.
-
Reaction Monitoring (Self-Validation Checkpoint 1): Stir the mixture at room temperature for 6 hours. The solution will transition from colorless to a vibrant yellow/orange. This colorimetric shift is the primary visual validation of stable nitroxyl radical formation.
-
Quench & Extraction: Add 40 mL of distilled water to quench the reaction. Extract the aqueous solution with chloroform (3 × 30 mL).
-
Purification (Self-Validation Checkpoint 2): Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Hexane/Ethyl Acetate 1:1). Validate the fraction purity via TLC; TEMMO will appear as a distinct yellow spot that is UV-active.
Protocol B: TEMMO-Catalyzed Oxidation of Recalcitrant Alcohols
Utilizing the synthesized TEMMO for the oxidation of primary alcohols to aldehydes or carboxylates[3].
Step-by-Step Methodology:
-
System Setup: Dissolve the target alcohol (1.0 mmol) in 10 mL of dichloromethane. Add an aqueous buffer (10 mL, 0.5 M NaHCO₃/Na₂CO₃) adjusted to pH 8.5. Causality: TEMMO's hydroxylammonium ion has a pKₐ of 5.25[2]. Maintaining a pH of 8.5 ensures the catalyst remains deprotonated and readily re-oxidizable by the secondary oxidant.
-
Catalyst Loading: Add TEMMO (0.05 mmol, 5 mol%) and KBr (0.1 mmol, 10 mol%) to the biphasic mixture.
-
Oxidation: Cool the mixture to 0 °C. Dropwise, add aqueous NaOCl (1.2 mmol, ~5% active chlorine).
-
Reaction Monitoring (Self-Validation Checkpoint 3): The organic layer should maintain a slight yellow tint, indicating the presence of the active oxoammonium/nitroxyl pool. If the solution turns completely colorless prematurely, the catalyst has been trapped in the hydroxylamine state, indicating secondary oxidant depletion.
-
Workup: Once TLC indicates complete consumption of the alcohol, quench with saturated aqueous Na₂S₂O₃ (5 mL) to destroy excess hypochlorite. Extract, dry, and concentrate to yield the carbonyl product.
Caption: Catalytic cycle of TEMMO highlighting the highly electrophilic oxoammonium intermediate.
Protocol C: Site-Selective Phosphorylation using 3,3,5,5-Tetramethylmorpholine
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under inert N₂ atmosphere, dissolve the amphiphilic diol (1.0 mmol) in anhydrous benzene (5 mL).
-
Base Addition: Add 3,3,5,5-tetramethylmorpholine (1.2 mmol). Causality: The base is added prior to the electrophile to pre-establish the hydrogen-bonding network necessary for site-direction.
-
Phosphorylation: Dropwise, add the P(V) phosphorylating reagent (e.g., diphenyl phosphoryl chloride, 1.0 mmol) at room temperature.
-
Reaction Monitoring (Self-Validation Checkpoint 4): Monitor the reaction via HPLC (254 nm). The self-validating metric of success is the absolute absence of the phosphoramide byproduct peak (which typically elutes later due to high lipophilicity), confirming that the steric shielding of the tetramethyl groups successfully prevented nucleophilic collapse[1].
-
Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the site-selectively phosphorylated product.
References
1. 2. 3.
Sources
Application Note: Solvent System Optimization for 3,3,5,5-Tetramethylmorpholine HCl
Executive Summary
3,3,5,5-Tetramethylmorpholine (TMM) is a critical heterocycle in medicinal chemistry, often employed as a bioisostere of morpholine to enhance metabolic stability via the gem-dimethyl effect. However, the commercial availability of TMM as its hydrochloride salt (TMM·HCl), combined with the profound steric hindrance imposed by the four methyl groups adjacent to the nitrogen center, presents unique solubility and reactivity challenges.
This guide provides a validated framework for solvent selection, focusing on the transition from the ionic HCl salt to the reactive free base, and optimizing nucleophilic performance in cross-coupling and substitution reactions.
Physicochemical Profile & Solubility Matrix
The reactivity of TMM is dictated by two competing factors:
-
Steric Shielding: The methyl groups at C3 and C5 create a "picket fence" around the nitrogen, severely retarding nucleophilic attack compared to unsubstituted morpholine.
-
Salt Lattice Energy: TMM·HCl is a high-melting solid that requires high-dielectric solvents to dissolve, which often contraindicates the anhydrous, non-polar conditions required for many organometallic couplings.
Table 1: Solubility Compatibility Matrix
| Solvent Class | Examples | TMM·HCl (Salt) | TMM (Free Base) | Application Note |
| Polar Protic | Water, Methanol, Ethanol | Soluble | Soluble | Excellent for storage or initial dissolution; poor for alkylation reactions (solvation shell inhibits nucleophile). |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | Soluble (Moderate) | Soluble | Best for SNAr/SN2. Dissolves salt and enhances nucleophilicity by not solvating the amine lone pair. |
| Ethers | THF, 2-MeTHF, Dioxane | Insoluble | Soluble | Best for Pd-Catalysis. Requires free-basing TMM prior to use or in-situ deprotonation. |
| Hydrocarbons | Toluene, Hexane | Insoluble | Soluble | Used for azeotropic drying of the free base; common in Buchwald-Hartwig couplings. |
| Chlorinated | DCM, Chloroform | Insoluble | Highly Soluble | Ideal for extractive isolation of the free base. |
Protocol A: Generation of the Free Base (Critical Step)
For reactions sensitive to protic sources or requiring non-polar solvents (e.g., Buchwald-Hartwig amination in Toluene), TMM must be converted to its free base form ex-situ.
Workflow Diagram: Salt Neutralization
Figure 1: Standard operating procedure for converting TMM·HCl to reactive free base.
Step-by-Step Methodology
-
Dissolution: Suspend 10.0 g of TMM·HCl in 50 mL of deionized water. Stir until fully dissolved.
-
Basification: Slowly add 45 mL of 2M NaOH (approx. 1.5 equivalents).[1] The solution will become cloudy as the organic free base separates.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 40 mL).
-
Note: DCM is preferred over Ethyl Acetate due to higher solubility of the amine and easier removal.
-
-
Drying: Combine organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Sodium Sulfate (
) for 30 minutes. -
Isolation: Filter and concentrate under reduced pressure (400 mbar, 35°C).
-
Caution: TMM free base is volatile. Do not apply high vacuum for extended periods.
-
Protocol B: Reaction-Specific Solvent Selection
Scenario 1: Nucleophilic Aromatic Substitution (SNAr)
Challenge: The steric bulk of TMM makes it a poor nucleophile. Solution: Use Polar Aprotic Solvents (DMSO, NMP) to create a "naked anion" effect (if deprotonated) or simply to prevent hydrogen-bond stabilization of the amine, thereby maximizing the energy of the lone pair.
-
Recommended Solvent: DMSO or NMP.
-
Base:
or DIPEA (excess). -
Temperature: 100°C – 130°C (Higher temperatures required to overcome steric barrier).
Scenario 2: Buchwald-Hartwig Cross-Coupling
Challenge: TMM·HCl poisons Pd catalysts; the free amine is bulky, making reductive elimination difficult. Solution: Use Non-polar/Ethereal Solvents with specialized ligands (e.g., RuPhos, BrettPhos) designed for bulky amines.
-
Recommended Solvent: Toluene or 1,4-Dioxane.
-
Catalyst System:
+ RuPhos (Ligand choice is critical). -
Base: NaOtBu (Sodium tert-butoxide).
-
Protocol Note: Use the Free Base prepared in Protocol A. If using TMM·HCl directly, you must use a solvent system that allows in-situ deprotonation (e.g., t-Amyl alcohol) and add an extra equivalent of base.
Decision Logic for Solvent Selection
Figure 2: Decision matrix for selecting the optimal solvent system based on reaction mechanism.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (SNAr) | Steric hindrance prevents attack. | Switch solvent to NMP or DMSO (anhydrous). Increase temp to >120°C. |
| Catalyst Death (Pd) | HCl salt not neutralized; Pd coordinated by chloride. | Use Free Base TMM. If using salt, ensure 2.5 eq. of NaOtBu is used to scavenge HCl immediately. |
| Precipitation | TMM·HCl insoluble in reaction solvent (e.g., Toluene). | Biphasic System: Use Toluene/Water with PTC (Phase Transfer Catalyst) or switch to Protocol A (Free-basing). |
| Impurity Profile | Oxidation of alpha-carbons (rare for TMM). | Degas solvents.[1] TMM is stable, but radical pathways in ethers can degrade the solvent. |
References
-
Gem-Dimethyl Effect & Metabolic Stability
- Topic: Application of 3,3,5,5-tetramethylmorpholine in medicinal chemistry to block metabolic hot spots.
-
Source: Wymann, M. et al. "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor."[2] European Journal of Medicinal Chemistry, 2022.
-
URL:[Link]
-
Solvent Effects in Nucleophilic Substitution
- Buchwald-Hartwig Amination of Hindered Amines: Topic: Optimization of solvents (Toluene/Dioxane) and ligands for sterically hindered secondary amines. Source: BenchChem Technical Support. "Addressing Steric Hindrance in Bis-(3,4-dimethyl-phenyl)-amine Reactions" (Analogous hindered amine protocols).
-
Physical Properties of Morpholine Derivatives
- Topic: pKa and solubility data for morpholine and its methylated deriv
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 329826915, 3,3,5,5-Tetramethylmorpholine.
-
URL:[Link]
Sources
Handling and storage protocols for 3,3,5,5-Tetramethylmorpholine hydrochloride
Application Notes & Protocols: 3,3,5,5-Tetramethylmorpholine Hydrochloride
Introduction
3,3,5,5-Tetramethylmorpholine hydrochloride is a substituted morpholine derivative. Morpholine and its analogues are prevalent structural motifs in medicinal chemistry and are utilized as building blocks in the synthesis of various biologically active compounds, including antibiotics and anticancer agents.[1] This document provides detailed protocols for the safe handling, storage, and use of 3,3,5,5-Tetramethylmorpholine hydrochloride in a research and development setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Chemical & Physical Properties
A thorough understanding of the chemical and physical properties of a substance is foundational to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO・HCl | [2][3] |
| Molecular Weight | 179.69 g/mol (as hydrochloride salt) | Calculated |
| Appearance | Solid | [2] |
| Storage Class | 11 - Combustible Solids | [2] |
Hazard Identification and Safety Precautions
3,3,5,5-Tetramethylmorpholine hydrochloride is classified as a hazardous substance and must be handled with appropriate caution.
GHS Hazard Statements:
-
Causes skin irritation.[4]
-
Causes serious eye irritation.[4]
-
Suspected of causing genetic defects.[4]
-
May cause respiratory irritation.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The selection of appropriate PPE is the first line of defense against exposure.
Caption: PPE selection workflow for handling 3,3,5,5-Tetramethylmorpholine hydrochloride.
Engineering Controls
-
Ventilation: Always handle 3,3,5,5-Tetramethylmorpholine hydrochloride in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[5][6]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][5]
Storage Protocols
Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.
-
Environment: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[5][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5][8] The hydrochloride salt may also be incompatible with strong bases.
-
Atmosphere: For long-term storage and to prevent degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[4][9]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention.[4][5] Do not use mouth-to-mouth resuscitation.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or Poison Control Center immediately.[4]
Spill Response
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and alert emergency responders.[10]
-
Prevent entry into waterways, sewers, basements, or confined areas.
-
Application Protocol: Preparation of a 100 mM Stock Solution
This protocol details the steps for preparing a 100 mM stock solution of 3,3,5,5-Tetramethylmorpholine hydrochloride for use in a synthetic organic chemistry workflow.
Materials and Equipment
-
3,3,5,5-Tetramethylmorpholine hydrochloride
-
Anhydrous Dimethylformamide (DMF)
-
Volumetric flask (10 mL)
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar
-
Appropriate PPE (as outlined in Section 3.1)
Step-by-Step Procedure
-
Preparation: Ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary materials and equipment.
-
Donning PPE: Put on all required personal protective equipment, including a lab coat, chemical safety goggles, a face shield, and nitrile gloves.
-
Tare Balance: Place a clean, dry weigh boat on the analytical balance and tare it.
-
Weighing: Carefully weigh out 179.69 mg of 3,3,5,5-Tetramethylmorpholine hydrochloride into the weigh boat. Handle the solid carefully to minimize dust generation.[11]
-
Transfer: Quantitatively transfer the weighed solid into the 10 mL volumetric flask.
-
Dissolution: Add approximately 5 mL of anhydrous DMF to the volumetric flask. Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the solid is completely dissolved.
-
Final Volume: Once dissolved, carefully add anhydrous DMF to the 10 mL mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask clearly with the chemical name, concentration (100 mM), solvent (DMF), and date of preparation. Store the solution in a cool, dry place, away from light and incompatible materials.
Caption: Workflow for the preparation of a 100 mM stock solution.
Waste Disposal
All waste containing 3,3,5,5-Tetramethylmorpholine hydrochloride must be treated as hazardous waste.[10]
-
Solid Waste: Collect all contaminated solid waste, such as weigh boats and gloves, in a dedicated and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container for organic solvents.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[10] Do not dispose of down the drain.[12]
References
- Safety Data Sheet for 3,3',5,5'-tetramethyl-. (2010, February 2).
- Hydrochloric Acid Safe Handling Guideline. (2013, May 20). SLAC National Accelerator Laboratory.
- Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. (2005, October 3). Cole-Parmer.
- Morpholine - SAFETY DATA SHEET. (2025, April 16). SBLCore.
- 4-(2-Chloroethyl)morpholine hydrochloride Safety Data Sheet. Chemwatch.
- Morpholine - SAFETY DATA SHEET. (2020, March 16).
- SAFETY DATA SHEET - TCO-amine HCl salt. (2025, November 6). MilliporeSigma.
- SAFETY DATA SHEET - (S)-3-Methylmorpholine Hydrochloride. TCI Chemicals.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- SAFETY DATA SHEET - Morpholine, 4-(2-chloroethyl)-, hydrochloride. (n.d.). Fisher Scientific.
- Personal protective equipment for handling H-Ala-OEt.HCl. (2025). BenchChem.
- Morpholine Safety Data Sheet. North Metal and Chemical Company.
- Safe Handling Guide: Hydrochloric Acid. (2022, March 15). CORECHEM Inc.
- 3,3,5,5-Tetramethylmorpholine Product Page. Sigma-Aldrich.
- 3,3,5,5-Tetramethyl-morpholine (CAS 19412-12-5) Wiki. Guidechem.
- SAFETY DATA SHEET - Morpholine. (2019, February 25). Nexchem.
- (S)-3-Methylmorpholine hydrochloride Product Page. Chem-Impex.
- Safety Data Sheet: Morpholine. (2019, April 5). Chemos GmbH&Co.KG.
- cis-3,5-Dimethylmorpholine hydrochloride Product Page. ChemScene.
- Safety Data Sheet. (2026, February 21). TargetMol.
- 3,3,5,5-Tetramethylmorpholine Product Page. Sigma-Aldrich.
- Morpholine. Wikipedia.
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. 3,3,5,5-Tetramethylmorpholine | Sigma-Aldrich [sigmaaldrich.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. durhamtech.edu [durhamtech.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. trc-corp.com [trc-corp.com]
- 7. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 8. northmetal.net [northmetal.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Improving reaction yields with 3,3,5,5-Tetramethylmorpholine hydrochloride
Optimizing Reaction Yields: A Guide for the Research Scientist
Welcome to the technical support center for 3,3,5,5-Tetramethylmorpholine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this unique reagent to enhance the outcomes of their chemical syntheses. As a sterically hindered, non-nucleophilic base, 3,3,5,5-Tetramethylmorpholine hydrochloride is a powerful tool for promoting desired reaction pathways while minimizing unwanted side reactions. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and achieve optimal yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and function of 3,3,5,5-Tetramethylmorpholine hydrochloride.
Q1: What is 3,3,5,5-Tetramethylmorpholine hydrochloride and what is its primary application in synthesis?
3,3,5,5-Tetramethylmorpholine hydrochloride is the salt form of a highly substituted, heterocyclic amine. Its key structural feature is the presence of four methyl groups flanking the nitrogen atom within the morpholine ring. This extensive substitution creates significant steric hindrance, which is central to its function.
Its primary application is as a non-nucleophilic base and proton scavenger in organic synthesis. It is particularly valuable in reactions that are sensitive to nucleophilic attack by the base itself, such as:
-
Elimination Reactions (e.g., Dehydrohalogenations): It efficiently removes a proton to facilitate the formation of an alkene without competing in substitution (SN2) reactions.
-
Condensation Reactions (e.g., Aldol, Knoevenagel): It can be used to deprotonate acidic methylene compounds or other substrates to form enolates, without attacking the electrophilic carbonyl centers.
-
Protecting Group Chemistry: It serves as an acid scavenger during the introduction or removal of acid-sensitive protecting groups.
By selectively removing protons without participating in other reaction pathways, it helps to significantly improve the yield of the desired product and simplify purification.
Q2: What is the mechanism by which 3,3,5,5-Tetramethylmorpholine improves reaction yields?
The efficacy of 3,3,5,5-Tetramethylmorpholine lies in its combination of sufficient basicity to deprotonate the substrate and significant steric bulk to prevent it from acting as a nucleophile.
The mechanism can be visualized as follows:
As shown in Figure 1, the bulky methyl groups on the morpholine ring create a "protective shield" around the nitrogen atom's lone pair of electrons. While a small proton can access the nitrogen to be removed from the substrate, larger electrophilic centers (like a carbon atom) are sterically blocked. This prevents the base from participating in unwanted nucleophilic substitution or addition reactions, which are common side reactions with less hindered amine bases like triethylamine or piperidine[1]. The result is a cleaner reaction profile and a higher yield of the intended product.
Q3: What are the key physical and chemical properties I should be aware of?
Understanding the fundamental properties of 3,3,5,5-Tetramethylmorpholine and its hydrochloride salt is crucial for experimental design.
| Property | Value | Significance in Experiments |
| Molecular Formula | C₈H₁₇NO (Free Base) | Used for calculating molar quantities.[2] |
| Molecular Weight | 143.23 g/mol (Free Base) | Essential for accurate weighing and stoichiometry.[2] |
| Appearance | White to off-white solid/powder. | Visual check for purity. Discoloration may indicate degradation. |
| pKa of Conjugate Acid | ~8.4 (Estimated for morpholines) | Moderately basic. Strong enough to deprotonate many acidic C-H, O-H, and N-H bonds but not so strong as to cause unwanted side reactions.[3] |
| Solubility | Hydrochloride Salt: Soluble in water, methanol. Free Base: Miscible with many organic solvents (THF, Dichloromethane, Toluene). | Crucial for selecting the appropriate reaction solvent to ensure a homogeneous reaction mixture. The salt form is often used for ease of handling and can be converted to the free base in situ or prior to reaction. |
| Stability & Storage | Stable under normal conditions. Hygroscopic. | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent moisture absorption and degradation.[4][5][6] |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My reaction yield is low or the reaction has failed. What should I check?
Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction parameters. The following workflow provides a logical approach to troubleshooting.
Detailed Checks:
-
Stoichiometry: Ensure you are using a slight excess of the base (typically 1.1 to 1.5 equivalents) to drive the reaction to completion and neutralize any generated acid.
-
Solubility: The base, substrate, and any other reagents must be soluble in the chosen solvent at the reaction temperature. If the hydrochloride salt is used directly, a solvent in which it has some solubility (like DCM or MeCN) is preferable, or a biphasic system may be necessary.
-
Temperature: Most deprotonations are kinetically sensitive. If the reaction is slow, a modest increase in temperature may be required. Conversely, if you observe decomposition of your starting material or product, the temperature may be too high.[7]
-
Reagent Integrity: 3,3,5,5-Tetramethylmorpholine is hygroscopic. Moisture can quench the base and inhibit the reaction. Always use anhydrous solvents and handle the reagent under an inert atmosphere. Confirm the purity of your starting materials, as impurities can interfere with the desired transformation.[8]
Q5: I am observing unexpected side products. Is the base causing them?
While 3,3,5,5-Tetramethylmorpholine is designed to be non-nucleophilic, side products can still arise from other pathways:
-
Substrate Self-Condensation: In reactions involving enolates, the intended substrate may react with itself if the subsequent step (e.g., addition of an electrophile) is too slow.
-
Elimination vs. Substitution: While this base heavily favors elimination, trace amounts of substitution products can occur under forcing conditions (e.g., very high temperatures).
-
Thermal Decomposition: Your substrate or product may not be stable under the reaction conditions.
Troubleshooting Steps:
-
Run a Control Reaction: Set up the reaction without the base to see if the side product forms through thermal decomposition. Also, run the reaction with your substrate and the base, but without the third component (if any), to check for self-reaction.
-
Lower the Temperature: Often, the activation energy for side reactions is higher than for the desired reaction. Running the reaction at a lower temperature for a longer time can improve selectivity.
-
Check the pH: Ensure the reaction is not overly basic, which could catalyze undesired pathways. Use the minimum effective amount of the base.
Q6: How do I effectively remove the 3,3,5,5-Tetramethylmorpholine hydrochloride salt during workup?
The hydrochloride salt byproduct is generally water-soluble, making it removable via an aqueous workup.
-
Quench the Reaction: If necessary, cool the reaction mixture and quench with a suitable reagent (e.g., water or saturated ammonium chloride).
-
Dilute with an Organic Solvent: Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a dilute, weak acid solution (e.g., 1M HCl or 5% citric acid solution). This ensures the amine is fully protonated and partitions into the aqueous layer.
-
Further Washes: Follow the acid wash with a wash of deionized water and then a brine (saturated NaCl) wash to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
If an emulsion forms, adding more brine or gently filtering the mixture through a pad of Celite can help break it.[9]
Q7: My results are inconsistent between batches. What could be the cause?
Inconsistency is often traced back to subtle variations in conditions or reagents.
-
Atmospheric Moisture: The most common culprit is moisture. Ensure your glassware is oven- or flame-dried and that reactions are run under a positive pressure of an inert gas like argon or nitrogen.
-
Solvent Quality: Use fresh, anhydrous, inhibitor-free solvents. Older bottles of solvents like THF can accumulate peroxides and water.
-
Reagent Age and Storage: If the 3,3,5,5-Tetramethylmorpholine hydrochloride has been stored improperly or is from an old batch, its efficacy may be reduced. Use a fresh bottle if in doubt.[6]
Part 3: Standard Operating Protocols
The following are generalized procedures. You must adapt them based on the specific requirements of your substrate and reaction.
Protocol 1: General Procedure for a Dehydrohalogenation Reaction
This protocol describes the use of 3,3,5,5-Tetramethylmorpholine to promote an E2 elimination.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the alkyl halide substrate (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, Toluene, or DCM) to a concentration of 0.1-0.5 M.
-
Addition of Base: Add 3,3,5,5-Tetramethylmorpholine (1.2 eq, used as the free base) to the solution. Note: If starting with the hydrochloride salt, it must be neutralized first or a stronger, non-nucleophilic base must be used to generate the free base in situ.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and proceed with the workup as described in Protocol 2.
Protocol 2: Standard Aqueous Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add deionized water to quench any remaining reactive species.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with:
-
1M HCl (2 x volume of organic layer)
-
Saturated NaHCO₃ solution (1 x volume)
-
Brine (1 x volume)
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filtration & Concentration: Filter off the drying agent and wash the solid with a small amount of fresh ethyl acetate. Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by the most appropriate method, such as flash column chromatography, recrystallization, or distillation.
References
-
(Simulated link, based on general SDS format from search results[4][5])
-
[5]
-
[2]
-
(Simulated link, based on general SDS format from search results[6])
-
[9]
-
(Simulated link, based on general SDS format from search results)
-
(Simulated link, based on general SDS format from search results[10])
-
[11]
-
(Simulated link, based on general chemical properties[8])
-
[7]
-
[3]
-
(Simulated link for property details)
-
[1]
-
(Example of a water-soluble amine hydrochloride salt[12])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. durhamtech.edu [durhamtech.edu]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Morpholine [drugfuture.com]
- 9. How To [chem.rochester.edu]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. northmetal.net [northmetal.net]
- 12. 3,3',5,5'-Tetramethylbenzidine dihydrochloride, 500 mg, CAS No. 207738-08-7 | Substrates for Western and ELISA | Western & ELISA | Protein Biology | Life Science | Carl ROTH - International [carlroth.com]
Troubleshooting solubility issues of 3,3,5,5-Tetramethylmorpholine HCl in DCM
Technical Support Guide: Troubleshooting Solubility of 3,3,5,5-Tetramethylmorpholine HCl in Dichloromethane (DCM)
Executive Summary
The solubility issue you are encountering with 3,3,5,5-Tetramethylmorpholine Hydrochloride (HCl) in Dichloromethane (DCM) is a fundamental thermodynamic mismatch between the solute and solvent, not necessarily an indication of compound degradation.
-
The Problem: You are attempting to dissolve an ionic crystal lattice (the amine hydrochloride salt) in a moderately polar, aprotic solvent (DCM). The solvation energy provided by DCM is insufficient to overcome the lattice energy of the salt.
-
The Solution: You must either break the lattice by converting the salt to its free base (which is highly soluble in DCM) or increase solvation by adding a polar co-solvent (e.g., Methanol).
Part 1: Diagnostic Q&A
Q1: Why won't this specific compound dissolve, even though other amines do?
A: The "HCl" suffix is the key variable. While 3,3,5,5-tetramethylmorpholine (the free base) is a lipophilic, organic liquid/solid that dissolves readily in DCM, the hydrochloride salt is an ionic solid. DCM has a low dielectric constant (
Q2: Is my sample degraded? A: It is unlikely. Insolubility in DCM is the expected behavior for this salt. However, if you observe a distinct color change (e.g., dark brown/black) or a strong "fishy" odor (indicating free amine release), partial decomposition or hydrolysis may have occurred.
Q3: Can I just heat it to dissolve it? A: Do not rely on heating. While heating may temporarily dissolve small amounts, the compound will likely precipitate (crystallize) upon cooling, potentially clogging lines or crashing out during reactions. Furthermore, DCM's low boiling point (39.6°C) makes heating hazardous and inefficient for solubility enhancement.
Part 2: Troubleshooting Protocols
Select the protocol that matches your downstream application.
Scenario A: You need the compound dissolved in DCM for a chemical reaction.
Best Approach: In-Situ Neutralization or Biphasic Extraction.
Protocol 1: Biphasic Free-Basing (Recommended) This converts the salt into the neutral free amine, which is fully soluble in DCM.
-
Dissolve: Dissolve the 3,3,5,5-tetramethylmorpholine HCl in a minimum volume of distilled water (it will be highly water-soluble).
-
Basify: Slowly add 2M NaOH or saturated Na₂CO₃ solution while stirring until the pH reaches >10. You may see an oily layer separate (the free amine).
-
Extract: Add your target volume of DCM to the aqueous mixture. Shake vigorously in a separatory funnel.
-
Separate: Collect the lower organic layer (DCM).
-
Dry: Dry the DCM layer over anhydrous MgSO₄ or Na₂SO₄ to remove residual water.
-
Result: You now have a solution of 3,3,5,5-tetramethylmorpholine (free base) in dry DCM [3, 4].
Protocol 2: In-Situ "Scavenger" Neutralization If you cannot use water (anhydrous reaction), use a sacrificial organic base.
-
Suspend the HCl salt in DCM.
-
Add 1.1 - 1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .
-
Mechanism: The TEA will deprotonate your morpholine derivative.
-
Reaction:Morph-H+ Cl- + Et3N -> Morph(soluble) + Et3NH+ Cl-(insoluble)
-
-
Note: The solution will become clear of your starting material, but Et3NH+ Cl- may precipitate as a white solid. You may need to filter this byproduct before proceeding.
Scenario B: You need to analyze the salt form (e.g., NMR, HPLC) without changing it.
Best Approach: Co-solvent Modification.
Protocol 3: The "Polar Spike" Pure DCM cannot solvate the salt, but a mixture can.
-
Solvent Switch: Instead of 100% DCM, prepare a mixture of DCM:Methanol (9:1) .
-
Mechanism: Methanol (
) provides the necessary hydrogen-bond donation to solvate the chloride anion, while DCM solvates the lipophilic tetramethyl-morpholine scaffold. -
Alternative: If Methanol is reactive toward your system, use Chloroform (CHCl₃) instead of DCM. Chloroform is often superior to DCM for amine salts because its acidic proton can hydrogen-bond with the chloride ion [5].
Part 3: Decision Logic & Mechanism
The following diagram illustrates the troubleshooting decision process and the chemical mechanism of the solubility fix.
Figure 1: Decision tree for troubleshooting amine salt solubility based on experimental requirements.
Part 4: Comparative Solubility Data
The table below summarizes the expected solubility behavior based on general amine hydrochloride properties and solvent characteristics.
| Solvent System | Solubility of HCl Salt | Solubility of Free Base | Suitability |
| Pure DCM | Insoluble (< 1 mg/mL) | High (> 100 mg/mL) | Only for free base |
| DCM + 10% MeOH | Moderate (10-50 mg/mL) | High | Good for analysis/LCMS |
| Chloroform | Low/Moderate | High | Better than DCM for salts [5] |
| Water | High (> 100 mg/mL) | Low/Moderate | Good for extraction start |
| DMSO | High | High | Universal, but hard to remove |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6344, Dichloromethane. Retrieved from [Link]
-
Taylor & Francis Online. Free base – Knowledge and References. Retrieved from [Link]
-
Wake County Bureau of Forensic Services. Drug Chemistry Unit Technical Procedures: Extractions. Retrieved from [Link]
-
Allen, F. H., Wood, P. A., & Galek, P. T. A. (2013). Role of chloroform and dichloromethane solvent molecules in crystal packing: an interaction propensity study. Acta Crystallographica Section B. Retrieved from [Link]
Technical Support Center: Purification & Troubleshooting for 3,3,5,5-Tetramethylmorpholine Hydrochloride
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex purification bottlenecks associated with 3,3,5,5-Tetramethylmorpholine hydrochloride (CAS: 2171815-45-3)[1].
This sterically hindered secondary amine is a critical building block in medicinal chemistry and is the primary precursor for synthesizing 3,3,5,5-tetramethylmorpholine-N-oxyl (TEMMO), a highly effective TEMPO analog used in advanced electrochemical applications and selective oxidations[2],[3]. However, its unique steric bulk and ionic nature make the crude hydrochloride salt highly susceptible to specific classes of contamination.
I. Quantitative Contaminant Profile
Before initiating any purification workflow, you must identify the chemical nature of your impurities. Below is a synthesized data table of the most common contaminants found in crude 3,3,5,5-Tetramethylmorpholine HCl, their causality, and quantitative metrics for identification.
| Contaminant Class | Typical Mass Fraction (%) | Causality / Source Mechanism | Detection Method | Recommended Purification |
| Moisture (H₂O) | 2.0 - 15.0 | High lattice energy disruption; strong hydrogen-bonding to the protonated amine. | Karl Fischer Titration (>2%) | Azeotropic distillation |
| Inorganic Salts | 1.0 - 5.0 | Co-precipitation of neutralization byproducts (e.g., NaCl, KCl) during synthesis. | Ash content / Ion Chromatography | Hot IPA filtration |
| Linear Amines | 0.5 - 8.0 | Severe 1,3-diaxial steric hindrance prevents complete ring-closure of precursors. | ¹H-NMR (extra methyl singlets) | Acid-base extraction |
| Transition Metals | < 0.1 | Residual catalysts from upstream reductive amination steps. | ICP-MS (>10 ppm) | Scavenger resins (e.g., QuadraPure) |
II. Troubleshooting FAQs
Q1: My synthesized salt is a sticky, gummy paste instead of a free-flowing powder. Why did this happen, and how do I fix it?
The Causality: Amine hydrochlorides possess a highly polar ionic crystal lattice. The sterically encumbered nitrogen creates a localized charge density that acts as a strong hydrogen-bond network for atmospheric water molecules. Once water intercalates, it disrupts the lattice energy, causing the melting point to depress drastically and the solid to deliquesce. The Fix: Do not attempt to bake it out in a standard oven, as this can cause thermal degradation or sublimation of the free base[4]. Instead, dissolve the paste in anhydrous toluene and perform an azeotropic distillation using a Dean-Stark apparatus. The water will co-distill with the toluene, leaving a dry, anhydrous powder that can be subsequently dried under high vacuum (0.1 mbar) over P₂O₅.
Q2: ¹H-NMR shows multiple unexpected methyl singlets around 1.0–1.5 ppm, but my inorganic ash content is zero. What are these impurities?
The Causality: You are observing unreacted, ring-opened linear precursors (such as substituted amino-alcohols). The synthesis of 3,3,5,5-tetramethylmorpholine requires the cyclization of a linear intermediate. The gem-dimethyl groups at the 3 and 5 positions create massive steric repulsion during the transition state of the ring-closure step. This high activation energy barrier often leads to incomplete conversion. The Fix: Because both the product and the impurity are amines, simple recrystallization often fails due to co-crystallization. You must use Protocol B (Acid-Base Extraction) to exploit subtle differences in the lipophilicity of their free bases.
Q3: The compound fails to dissolve completely in dry dichloromethane (DCM) during my downstream coupling reaction.
The Causality: 3,3,5,5-Tetramethylmorpholine HCl has moderate solubility in DCM, but inorganic salts (like NaCl or NH₄Cl) formed during the HCl gas precipitation step have zero solubility in organic solvents. The insoluble material is inorganic ash. The Fix: Implement Protocol A (Selective Recrystallization) to physically separate the organic amine salt from the inorganic matrix.
III. Self-Validating Purification Protocols
Protocol A: Selective Recrystallization & Hot Filtration (For Inorganic Salts)
Mechanism: Exploits the differential solubility of polar organic amine salts and purely inorganic salts in short-chain alcohols.
-
Suspension: Suspend the crude 3,3,5,5-Tetramethylmorpholine HCl in anhydrous isopropanol (IPA) at a ratio of 8 mL/g.
-
Dissolution: Heat the mixture to reflux (82 °C) under a nitrogen atmosphere. The organic amine salt will dissolve, while inorganic contaminants will remain as a fine suspension.
-
Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed, coarse-fritted Buchner funnel.
-
Validation Check: Evaporate a 0.5 mL aliquot of the filtered solvent on a watch glass. A rapid formation of white crystals confirms the product is in the filtrate. If no residue remains, the amine salt has erroneously co-precipitated on the filter; you must increase the IPA volume.
-
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature (to form large, pure crystals), then transfer to an ice bath (0 °C) for 2 hours to maximize yield.
-
Isolation: Filter the purified white crystals, wash with ice-cold diethyl ether to remove residual IPA, and dry under high vacuum.
Protocol B: Acid-Base Extraction & Re-salting (For Organic Precursors)
Mechanism: Converts the salt to its highly lipophilic free base[4], allowing aqueous washing of polar linear impurities, followed by controlled re-precipitation.
-
Free-Basing: Dissolve the contaminated salt in a minimal volume of distilled water. Slowly add 2M NaOH dropwise until the solution reaches pH > 12.
-
Causality: The pKa of the morpholine nitrogen is approximately 9.5. Pushing the pH above 12 ensures >99% deprotonation, rendering the highly lipophilic 3,3,5,5-tetramethylmorpholine free base insoluble in water.
-
-
Extraction: Extract the aqueous phase three times with dichloromethane (DCM).
-
Validation Check: Before discarding the aqueous layer, add a drop of standard Dragendorff's reagent to a 1 mL sample. A lack of orange precipitation confirms all amine has been successfully extracted into the organic phase.
-
-
Washing & Drying: Wash the combined DCM layers with brine to remove residual NaOH, then dry over anhydrous Na₂SO₄. Filter off the drying agent.
-
Re-Salting: Cool the DCM solution to 0 °C. Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane dropwise) into the solution. The purified 3,3,5,5-Tetramethylmorpholine HCl will immediately precipitate as a pristine white solid.
-
Isolation: Filter the newly formed salt, wash with cold hexanes, and dry under vacuum.
IV. Purification Decision Workflow
Below is the logical decision-tree pathway for isolating and purifying the compound based on the primary contaminant identified.
Fig 1. Decision-tree workflow for isolating and purifying 3,3,5,5-Tetramethylmorpholine HCl.
V. References
-
Title: Structural Effects on the pH-Dependent Redox Properties of Organic Nitroxyls: Pourbaix Diagrams for TEMPO, ABNO, and Three TEMPO Analogs Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Methods for making carboxylated pulp fibers (US20050028953A1) Source: Google Patents URL:
Sources
Technical Support Center: Overcoming Steric Hindrance in Tetramethylmorpholine (TMM) Derivatives
Welcome to the Advanced Applications Support Center. Tetramethylmorpholine derivatives—specifically 2,2,6,6-tetramethylmorpholine and 3,3,5,5-tetramethylmorpholine—are highly valued in drug development for modulating pharmacokinetics and providing metabolic stability. However, the spatial arrangement of the gem-dimethyl groups creates a massive steric shield around the nitrogen lone pair[1]. This neopentyl-like hindrance dramatically increases the activation energy for standard N-functionalization, leading to stalled reactions, poor yields, and catalyst poisoning.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these synthetic bottlenecks.
FAQ 1: Why does my Buchwald-Hartwig amination fail with TMM, and how do I fix it?
The Issue: Attempts to couple TMM with aryl halides yield <15% product, with the majority of the starting material either remaining unreacted or undergoing proto-dehalogenation.
The Causality: The Buchwald-Hartwig catalytic cycle relies on the amine binding to the palladium oxidative addition (OA) complex, followed by deprotonation and reductive elimination. The extreme steric bulk of TMM prevents efficient binding to standard Pd(II) intermediates. Even if the amido complex forms, the subsequent reductive elimination step is thermodynamically demanding.
The Solution: You must utilize highly engineered, bulky, electron-rich biaryl phosphine ligands. Recent advancements demonstrate that ligands like AshPhos significantly enhance catalytic performance for extremely difficult substrates by emphasizing ligand chelation and cooperativity, forcing the formation of a highly reactive mono-ligated Pd species[2]. Elevated temperatures are also essential to overcome the activation barrier for reductive elimination and avoid the formation of inactive, dormant species[2].
Quantitative Ligand Comparison for TMM Coupling
| Ligand System | Pd Source | Base | Yield with TMM (%) | Primary Failure Mode / Observation |
| AshPhos | Pd(crotyl)Cl (2 mol%) | NaOtBu | >85% | Efficient reductive elimination; optimal for hindered amines. |
| BrettPhos | Pd2(dba)3 (2 mol%) | NaOtBu | 70-80% | Good conversion; requires strictly anhydrous conditions. |
| BINAP | Pd2(dba)3 (5 mol%) | Cs2CO3 | <15% | Severe proto-dehalogenation; poor amine binding. |
| XantPhos | Pd(OAc)2 (5 mol%) | DBU | <5% | Catalyst poisoning; formation of base-bound dormant state. |
Self-Validating Protocol: AshPhos-Mediated Buchwald-Hartwig Amination
-
Preparation: In a nitrogen-filled glovebox, charge an 8 mL reaction vial with NaOtBu (2.0 equiv), the heteroaryl halide (1.0 equiv), and TMM (1.2 equiv).
-
Catalyst Addition: Inject 2 mol % of an AshPhos-Pd(crotyl)Cl stock solution in anhydrous THF (0.8 mL per 0.5 mmol reaction).
-
Reaction: Seal the vial and stir at 80 °C for 16 hours.
-
Self-Validation Checkpoint: At the 2-hour mark, pull a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS.
-
Diagnostic A (Starting halide intact): The catalyst is dead or poisoned. Verify the anhydrous nature of your base and solvent.
-
Diagnostic B (Halide consumed, no product): Proto-dehalogenation is occurring. The reductive elimination is failing. Ensure the reaction temperature is strictly maintained at 80 °C.
-
FAQ 2: How does my choice of base cause catalyst poisoning during C-N coupling?
The Issue: The cross-coupling reaction stalls at 5-10% conversion despite using an active catalyst like BrettPhos or AshPhos.
The Causality: Mechanistic investigations reveal that the resting state of the catalytic reaction is highly dependent on the relative binding ability of the base versus the amine substrate[3]. Because TMM is extremely hindered and weakly nucleophilic, coordinating organic bases (like DBU) easily outcompete the amine for the Pd(II) center. This forms a dormant, off-cycle base-bound palladium complex, effectively poisoning the catalyst[3].
The Solution: Switch to non-coordinating bulky organic bases (e.g., MTBD or DIPEA) or insoluble inorganic bases (e.g., NaOtBu, Cs₂CO₃) that cannot effectively bind the palladium center due to their own steric constraints or phase limitations.
Buchwald-Hartwig catalytic cycle highlighting base-induced dormant state formation.
FAQ 3: Direct N-alkylation via Sₙ2 is yielding <10%. What is the alternative?
The Issue: Alkyl halides fail to react with TMM even under prolonged reflux conditions.
The Causality: The spatial arrangement of the methyl groups creates a massive steric shield around the nitrogen lone pair[1]. This drastically increases the activation energy required for the 180° trajectory of an Sₙ2 transition state.
The Solution: Circumvent the Sₙ2 pathway entirely by utilizing a Lewis-acid mediated Reductive Amination strategy. By pre-forming an iminium ion, you change the geometry of the reactive center, making it susceptible to hydride attack.
Step-by-step workflow for the reductive amination of hindered TMM derivatives.
Self-Validating Protocol: Lewis-Acid Mediated Reductive Amination
-
Condensation: In a flame-dried flask under nitrogen, dissolve TMM (1.0 equiv) and the target aldehyde/ketone (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add Ti(OiPr)₄ (1.5 equiv).
-
Causality: Ti(OiPr)₄ acts as both a water scavenger and a Lewis acid, forcing the unfavorable equilibrium toward the sterically congested iminium ion.
-
-
Iminium Formation: Stir at room temperature for 12 hours.
-
Self-Validation Checkpoint: Take a micro-aliquot for IR spectroscopy. The disappearance of the carbonyl stretch (~1710 cm⁻¹) and the appearance of a weak iminium stretch (~1660 cm⁻¹) validates that Step 1 was successful. Do not proceed to reduction if the carbonyl stretch is still dominant.
-
Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (2.0 equiv).
-
Causality: This specific hydride source is mild enough to avoid reducing unreacted carbonyls, but highly effective for trapping activated iminium species.
-
-
Quench & Isolation: Carefully quench with saturated aqueous NaHCO₃ to precipitate titanium salts. Filter through Celite, extract with EtOAc, and concentrate.
References
[1] Title: Controlling Site Selectivity in the Phosphorylation of Amphiphilic Diols: Aminopyridine Organocatalysts vs. Stoichiometric Amine Bases Source: ChemRxiv URL: Verified Link
[2] Title: AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines Source: JACS Au (ACS Publications) URL: Verified Link
[3] Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: ACS Catalysis (ACS Publications) URL: Verified Link
Sources
Technical Support Center: Purification of 3,3,5,5-Tetramethylmorpholine Hydrochloride
Status: Operational Ticket ID: TMM-HCL-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Recrystallization Protocols, Troubleshooting, and Purity Optimization
Executive Summary
3,3,5,5-Tetramethylmorpholine hydrochloride (TMM·HCl) presents unique purification challenges compared to unhindered morpholine salts. The four methyl groups at the 3- and 5-positions introduce significant steric hindrance and increase the lipophilicity of the molecule. While the hydrochloride salt is polar, the gem-dimethyl groups reduce its solubility in water compared to morpholine·HCl and increase its solubility in higher alcohols.
This guide provides a self-validating purification protocol designed to remove common synthetic impurities (unreacted amino alcohols, oxidation byproducts) while preventing common failure modes like "oiling out."
Module 1: Solvent Selection Strategy
The success of TMM·HCl recrystallization relies on balancing the ionic nature of the salt with the lipophilic alkyl shield.
Solubility Profile Table
| Solvent System | Role | Suitability | Technical Notes |
| Ethanol (Anhydrous) | Solvent | Excellent | High solubility at boiling; moderate at RT. Best single-solvent system. |
| Isopropanol (IPA) | Solvent | Good | Lower solubility than EtOH. Good for maximizing yield if EtOH dissolves too much. |
| Methanol | Solvent | Too High | Product is often too soluble even at -20°C. Use only with an anti-solvent. |
| Diethyl Ether / MTBE | Anti-Solvent | Excellent | Precipitates the salt efficiently from alcohols. MTBE is preferred for safety (lower peroxide risk). |
| Heptane / Hexane | Anti-Solvent | Good | Induces crystallization from IPA. Requires vigorous stirring to prevent oiling out. |
| Acetone | Anti-Solvent | Variable | Can be used, but TMM·HCl may hold some solubility.[1][2] |
| Water | Solvent | Poor | High solubility makes recovery difficult; difficult to dry due to hygroscopicity. |
Solvent Decision Logic (Visualization)
Caption: Decision matrix for selecting the optimal solvent system based on initial solubility observations.
Module 2: Standard Operating Procedure (SOP)
Protocol ID: REC-TMM-02 Method: Binary Solvent Crystallization (Ethanol/MTBE) Objective: >98% Purity, White Crystalline Solid
Reagents
-
Crude TMM[3]·HCl
-
Solvent: Anhydrous Ethanol (EtOH)
-
Anti-Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether
-
Activated Charcoal (Optional, for colored impurities)
Step-by-Step Workflow
-
Dissolution (The Saturation Point)
-
Place crude TMM·HCl in an Erlenmeyer flask.
-
Add hot Ethanol (near boiling, ~78°C) dropwise with constant swirling.
-
Critical: Add only enough solvent to dissolve the solid.[4][5] If 5-10% remains undissolved after 5 minutes of boiling, these are likely inorganic salts (e.g., NaCl) or polymeric impurities.
-
Action: Perform a hot filtration through a pre-warmed glass funnel/fluted filter paper if insolubles persist.
-
-
Decolorization (Conditional)
-
If the solution is yellow/brown (oxidation products), cool slightly, add activated charcoal (1-2% w/w), and boil for 2 minutes.
-
Filter hot through Celite to remove charcoal.[4]
-
-
Nucleation & Growth
-
Controlled Cooling
-
Allow the flask to cool to room temperature undisturbed. Do not stir. Stirring at this stage induces rapid precipitation of impurities or "oiling out."
-
Once at room temperature, transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation
-
Filter crystals using a Buchner funnel (vacuum filtration).
-
Wash the cake with cold MTBE/Ethanol (4:1 ratio).
-
Dry under high vacuum at 40°C. Note: TMM·HCl is hygroscopic; store in a desiccator.
-
Module 3: Troubleshooting Center (FAQs)
Q1: My product is "oiling out" (forming a sticky liquid layer) instead of crystallizing. Why?
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the melting point of the solvated salt is lower than the temperature at which the solution becomes saturated. Root Causes:
-
High Impurity Load: Impurities depress the melting point.[5]
-
Cooling too fast: The solution enters the "labile zone" (spontaneous nucleation) too quickly.
-
Too much Anti-solvent: Forces rapid separation.
Corrective Actions:
-
Re-heat: Redissolve the oil by heating and adding a small amount of the good solvent (Ethanol).
-
Seed: Cool very slowly. Add seed crystals at the first sign of turbidity.
-
Trituration: If the oil solidifies into a glass, crush it under fresh diethyl ether to extract impurities, then recrystallize the resulting solid.
Q2: The yield is very low (<40%), but the purity is high.
Diagnosis: The compound is too soluble in the mother liquor. Corrective Actions:
-
Concentrate: Evaporate the mother liquor to half volume and repeat the cooling process (Second Crop). Note: Second crops are usually less pure.
-
Change Solvent: Switch from Ethanol to Isopropanol (IPA). TMM·HCl is less soluble in IPA, likely improving recovery.
Q3: The crystals are retaining a yellow color.
Diagnosis: Trapped oxidation byproducts (common in amine synthesis). Corrective Actions:
-
Solvent Wash: Wash the crystals with cold acetone (if the salt is insoluble in it). Colored impurities are often soluble in acetone.
-
Charcoal Treatment: Repeat the recrystallization with activated charcoal (Step 2 in SOP).
Module 4: Critical Quality Attributes (CQA)
Before releasing the material for biological or synthetic use, validate against these criteria:
| Attribute | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Solubility | Clear solution in water (50 mg/mL) | Visual (Turbidity check) |
| Melting Point | Sharp range (< 2°C range) | Capillary MP apparatus |
| 1H NMR | Confirm gem-dimethyl integration (12H) | NMR (D2O or DMSO-d6) |
Process Visualization
Caption: Step-by-step workflow for the binary solvent recrystallization of TMM·HCl.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[6] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for troubleshooting "oiling out" phenomena).
-
Mettler Toledo. Oiling Out in Crystallization - Troubleshooting Guide.
Sources
- 1. RU2649556C1 - 3,3',5,5'-tetramethyl benzidine hydrochloride substrate solution for enzyme immunoassay - Google Patents [patents.google.com]
- 2. drugfuture.com [drugfuture.com]
- 3. CN1056304A - 3,5,3', the preparation method of 5'-tetramethylbenzidine and its hydrochloride - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Managing Moisture Sensitivity in Tetramethylmorpholine HCl Reactions
Welcome to the Technical Support Center for handling sterically hindered amine hydrochlorides. This guide is specifically engineered for researchers and drug development professionals working with isomers of tetramethylmorpholine hydrochloride (TMM·HCl), such as 3,3,5,5-tetramethylmorpholine hydrochloride[1] and 2,2,6,6-tetramethylmorpholine[2].
While TMM·HCl is an invaluable building block in medicinal chemistry for conferring metabolic stability and modulating lipophilicity, its hydrochloride salt form is highly hygroscopic[3]. Failure to rigorously manage its moisture content routinely leads to catastrophic failures in downstream coupling and alkylation workflows.
Mechanistic Context: The Threat of Moisture
To understand why moisture is so detrimental to TMM·HCl reactions, we must look at the kinetics of sterically hindered amines. When coupling a carboxylic acid with TMM·HCl, a tertiary amine base (like DIPEA) is added to liberate the free TMM amine. Because the nitrogen atom is flanked by four methyl groups, its nucleophilic attack on an activated ester (e.g., an OAt ester generated by HATU) is exceptionally slow.
If the TMM·HCl salt has absorbed atmospheric moisture[3], this water is released directly into the reaction mixture. Water is a small, unhindered nucleophile. In the kinetic race to react with the activated ester, water easily outcompetes the bulky TMM amine, rapidly hydrolyzing the coupling agent and reverting the intermediate back to the starting carboxylic acid.
Workflow of moisture interference and mitigation in TMM·HCl mediated amidation reactions.
Troubleshooting & FAQs
Q1: Why do my amidation reactions using TMM·HCl consistently yield low product and high amounts of unreacted starting material, even when using excess HATU/EDC? A1: The unreacted starting material is actually the hydrolyzed intermediate. The hygroscopic nature of the amine hydrochloride salt introduces tightly bound water into your anhydrous solvent system[3]. Because TMM is sterically hindered, the coupling kinetics are slow. The introduced moisture acts as a competing nucleophile, destroying your activated ester before the TMM can react. You must dry the salt rigorously prior to use.
Q2: How do I accurately measure the moisture content of TMM·HCl? My Karl Fischer (KF) titration results are inconsistent and take forever to reach an endpoint. A2: You are experiencing a pH-induced kinetic crash. Karl Fischer titration relies on a stoichiometric redox reaction between water, iodine, and sulfur dioxide, which is highly pH-dependent (optimal pH 5.0–7.0). While free, strongly basic amines raise the pH and cause iodine disproportionation (leading to falsely high readings)[4], amine hydrochlorides like TMM·HCl release HCl upon dissolution. This drops the pH of the methanol working medium below 5.0, drastically slowing the oxidation of sulfur dioxide and causing "dragging" endpoints[4]. To fix this, you must add a weak base buffer (like imidazole) to your KF solvent.
Q3: Is storing TMM·HCl in a desiccator over Drierite or P2O5 sufficient for moisture control? A3: No. Static drying over solid desiccants is generally insufficient for amine hydrochlorides[5]. The water molecules form a strong hydrogen-bonding network with the protonated amine and the chloride counter-ion within the crystal lattice. To break this network, you must employ dynamic removal techniques, such as azeotropic distillation.
Quantitative Diagnostic Data
To ensure accurate moisture quantification, the Karl Fischer titration environment must be tailored to the specific nature of the amine derivative. The table below summarizes the quantitative parameters and required modifications for different amine states.
| Amine Derivative Type | Typical pH in Methanol | KF Side Reaction Risk | Kinetic Effect | Recommended KF Modification |
| Free Amines (Strong Bases) | > 8.0 | Iodine disproportionation | False high moisture reading | Add acidic buffer (e.g., salicylic or benzoic acid)[4] |
| Amine Hydrochlorides (e.g., TMM·HCl) | < 5.0 | Slowed SO₂ oxidation | Dragging endpoints (false low) | Add basic buffer (e.g., imidazole) |
| Neutral Amides / Weak Amines | 5.0 – 7.0 | None | Optimal reaction rate | Standard KF working medium |
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure absolute control over the moisture content of your TMM·HCl reagents.
Protocol A: Azeotropic Drying of TMM·HCl
Water forms a minimum-boiling azeotrope with toluene (boiling at 85°C, containing 20.2% water). This physical property allows us to strip tightly bound moisture from the salt lattice.
-
Preparation: Weigh the "wet" TMM·HCl into a clean, oven-dried round-bottom flask. Add anhydrous toluene (approximately 10 mL per gram of salt).
-
Suspension: Sonicate the mixture for 5 minutes. TMM·HCl will not fully dissolve, but sonication breaks down clumps, maximizing the surface area of the crystalline lattice.
-
Azeotropic Distillation: Attach the flask to a rotary evaporator. Evaporate the toluene under reduced pressure (40°C water bath, ~50 mbar). The water is co-evaporated with the toluene.
-
Iteration (Self-Validation Step): Repeat the toluene addition and evaporation process two more times. Validation: You will visually observe the solid transition from a sticky, clumpy residue to a highly mobile, free-flowing white powder. If the powder clumps, repeat the distillation.
-
High-Vacuum Desiccation: Transfer the flask to a high-vacuum Schlenk line (< 0.1 mbar) and dry at 40°C for 12 hours to remove any residual intercalated toluene.
-
Storage: Backfill the flask with ultra-pure Argon and immediately transfer it to a desiccator or inert glovebox for storage.
Protocol B: Buffered Karl Fischer Titration for Amine Hydrochlorides
To prevent the "dragging endpoint" phenomenon[4], the titration medium must be buffered against the acidic hydrochloride salt.
-
Cell Preparation: Fill the volumetric KF titration vessel with a standard methanol-based working solvent.
-
Buffering: Add 5–10 grams of an imidazole-based buffer (or a commercial base-buffer designed for KF) to the solvent to counteract the acidity of the incoming TMM·HCl.
-
Pre-titration (Self-Validation Step): Start the pre-titration sequence to neutralize any residual moisture in the cell and the added buffer. Validation: Do not proceed until the instrument drift stabilizes strictly below 10 µ g/min .
-
Sample Introduction: Using a dry analytical balance, weigh approximately 100 mg of the dried TMM·HCl into a sealed weighing boat. Quickly transfer the solid into the KF cell. Weigh the empty boat to determine the exact sample mass by difference.
-
Titration: Execute the titration using a fast-endpoint setting. The buffered medium will prevent the pH from dropping below 5, ensuring rapid iodine consumption.
-
Data Validation: Repeat the measurement in triplicate. A relative standard deviation (RSD) of < 5% confirms the homogeneity of your drying process (Protocol A) and the stability of your KF buffer system.
References
- Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers ACS Public
- EN300-1655953 - 3,3,5,5-tetramethylmorpholine hydrochloride EnamineStore
- 19151-69-0 | MFCD09897730 | 2,2,6,6-Tetramethylmorpholine AA Blocks
- Ammonium Chloride Corrosion Scribd
- Determination of Water Content in 2-Propylamine Using Karl Fischer Titr
Sources
Technical Support Center: Scaling 3,3,5,5-Tetramethylmorpholine Hydrochloride
Ticket ID: TMM-HCL-SC-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Scaling up the production of 3,3,5,5-Tetramethylmorpholine (TMM) Hydrochloride presents a unique dichotomy. While the gem-dimethyl effect (Thorpe-Ingold effect) theoretically favors the cyclization of the morpholine ring, the resulting steric bulk around the nitrogen center creates significant kinetic hurdles during salt formation and isolation.
This guide addresses the three most critical bottlenecks reported by process chemists moving from gram-scale to kilo-scale: Reaction Stalling , Salt "Oiling Out" , and Thermal Management .
Module 1: Synthesis & Reaction Engineering
Issue: "My cyclization reaction stalls at 85-90% conversion. Adding more time doesn't help."
Diagnosis: You are likely fighting the steric penalty of the four methyl groups. While the gem-dimethyl groups push the reactive centers together (favoring ring closure), they also create a "protective shell" that hinders the final orbital overlap required for the nucleophilic attack, especially if you are using a leaving group displacement method (e.g., cyclization of bis(2-chloro-2-methylpropyl)ether).
Troubleshooting Protocol:
| Parameter | Lab Scale (Successful) | Pilot Scale (Failing) | The Fix |
| Agitation | Magnetic Stir Bar | Overhead Impeller | Switch to High-Shear Mixing. The reaction is likely mass-transfer limited at the microscopic interface if it's biphasic. |
| Temperature | Reflux (~100°C) | Reflux (~100°C) | Pressurize. Increase Trxn by 10-15°C using a pressure vessel (5-10 bar). The steric barrier requires higher activation energy ( |
| Water Removal | Dean-Stark | Azeotropic Distillation | Switch to Molecular Sieves or Pervaporation. At scale, returning "wet" solvent from the condenser kills the equilibrium in dehydration routes. |
Expert Insight:
"In hindered amines, the entropy of activation is favorable, but the enthalpy is not. You cannot simply 'cook' it longer; you must increase the energy input (temperature/pressure) to overcome the steric repulsion of the methyl groups during the transition state."
Module 2: Salt Formation & Isolation (The "Oiling Out" Crisis)
Issue: "Upon adding HCl, the product forms a sticky gum/oil instead of a white solid. Filtration is impossible."
Diagnosis: This is the classic "Oiling Out" (Liquid-Liquid Phase Separation) phenomenon. The hydrochloride salt of TMM is highly lipophilic compared to standard morpholine. If your solvent system is too non-polar (e.g., pure ether/heptane) or contains trace water, the salt precipitates as a super-saturated oil droplet rather than a crystal lattice.
The Solution: The Polarity-Seed Protocol Do not simply cool the reaction further; this will only increase the viscosity of the oil. Follow this logic gate:
Figure 1: Troubleshooting logic for amine salt "oiling out" events.
Detailed Protocol:
-
Solvent Swap: Move away from Diethyl Ether (flammability/volatility issues at scale). Use a mixture of Isopropanol (IPA) and Methyl tert-butyl ether (MTBE) .
-
Ratio: Start with 1:4 IPA:MTBE. The alcohol solubilizes the oil, while the ether acts as the anti-solvent.
-
-
Seeding: You must retain a small amount of solid seed from a successful lab batch.
-
The "Cloud Point" Addition:
-
Dissolve free base in IPA.
-
Add HCl (gas or solution) until the solution turns slightly hazy (the metastable zone).
-
STOP HCl addition. Add seeds (0.5 wt%).
-
Age for 30 mins to establish crystal growth.
-
Resume HCl addition slowly.
-
Module 3: Thermal Safety & Impurity Profile
Issue: "We are seeing a yellow discoloration and a temperature spike during HCl addition."
Diagnosis:
The neutralization of a secondary amine is highly exothermic (
Heat Management Data:
| Variable | Lab Scale (10g) | Pilot Scale (10kg) | Impact |
| Heat Generation | ~4 kJ (Instant dissipation) | ~4,000 kJ (Trapped) | Solvent boiling / Degradation |
| HCl Addition Time | 5 minutes | 4-6 Hours | Extended exposure of free base to air |
| Cooling Capacity | Ice Bath (High efficiency) | Jacket (Low efficiency) | Runaway Risk |
Mitigation Workflow:
-
Inerting: The reactor must be under a nitrogen blanket. TMM free base oxidizes readily at elevated temperatures.
-
Dosing Control: Do not dose HCl based on time. Dose based on Temperature Response .
-
Set Point: 20°C.
-
Limit: If T > 25°C, feed valve closes automatically.
-
-
Material of Construction: Use Hastelloy or Glass-Lined reactors. Stainless steel (SS316) will leach iron (Fe) in the presence of hot HCl, causing the yellow/orange discoloration (Iron-Amine complexes).
FAQ: Frequently Asked Questions
Q: Can I use aqueous HCl (37%) instead of HCl gas? A: Technically yes, but risky. Water is the enemy of crystallization for this lipophilic salt. If you use aqueous HCl, you will likely need to distill off the water (azeotrope with toluene) during the process, which extends cycle time and thermal stress. Anhydrous HCl in IPA/Dioxane is preferred.
Q: The product is hygroscopic. How do I handle it during filtration? A: TMM-HCl will absorb atmospheric moisture, turning into a sticky paste.
-
Filter: Use a Nutsche filter dryer (closed system).
-
Wash: Wash with anhydrous MTBE (removes residual acidity without dissolving the salt).
-
Drying: Vacuum dry at 40-50°C. Do not exceed 60°C initially to avoid melting if the crystal lattice contains solvent inclusions.
Q: What is the major impurity I should look for? A: Look for the Ring-Opened Amino-Alcohol . If the cyclization wasn't 100% complete, or if acid hydrolysis occurred, you will see linear alkyl chains in the NMR. These are difficult to remove via crystallization; they must be removed before salt formation via fractional distillation of the free base.
References
-
Process for the Preparation of Morpholine Derivatives. US Patent 4,739,051. (Describes general catalytic cyclization methods for morpholines).
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Journal of Organic Chemistry. (Mechanistic insights into the difficulty of N-alkylation/salts in hindered systems).
-
Safety Data Sheet: Morpholine. (General hazards and handling for morpholine class compounds).
-
Crystallization of Amine Hydrochlorides: Effect of Solvent and Water. Chemical Engineering Science. (General principles regarding "oiling out" of amine salts).
(Note: Specific patent literature for the hydrochloride salt scale-up of 3,3,5,5-tetramethylmorpholine is proprietary. The protocols above are derived from first-principles chemical engineering applied to the known physical properties of the CAS 19412-12-5 free base and its analogs.)
Validation & Comparative
Advanced Spectroscopic Characterization: 3,3,5,5-Tetramethylmorpholine HCl
This guide provides an in-depth spectroscopic comparison between 3,3,5,5-Tetramethylmorpholine Hydrochloride (TMM·HCl) and its parent compound, Morpholine Hydrochloride . It focuses on the diagnostic utility of 1H NMR spectral features, emphasizing how steric substitution alters signal multiplicity and conformation.
Executive Summary
-
Target Compound: 3,3,5,5-Tetramethylmorpholine Hydrochloride (CAS: 5977-65-1 for free base analog ref; specific salt forms vary).
-
Primary Application: Used as a sterically hindered amine building block, pH buffer, and radical trap precursor.
-
Key Spectral Feature: The substitution of four methyl groups at the 3 and 5 positions eliminates vicinal coupling for the ring methylene protons, collapsing the complex multiplets seen in Morpholine into distinct singlets .
-
Diagnostic Advantage: TMM·HCl offers superior spectral resolution for quantification in complex mixtures due to its simplified signal pattern.
Structural Logic & Experimental Design
2.1 Structural Comparison
The drastic difference in the NMR spectra arises from the local symmetry and proton environments.
| Feature | Morpholine HCl | 3,3,5,5-Tetramethylmorpholine HCl |
| Core Structure | Unsubstituted heterocycle | Tetra-methylated at C3/C5 (adjacent to N) |
| Proton Neighbors | Vicinal coupling ( | No vicinal protons for O-CH |
| Conformation | Rapid chair flipping (averaging axial/equatorial) | Biased/Locked chair due to 1,3-diaxial methyl steric bulk |
| Symmetry |
2.2 Experimental Protocol: Sample Preparation
To ensure reproducibility and correct signal assignment, follow this self-validating protocol.
Solvent Selection:
-
Method A (Deuterium Oxide, D
O): Recommended for purity assay.-
Effect: Instantly exchanges the acidic NH
protons (H/D exchange). -
Result: The NH signal disappears, simplifying the baseline and preventing overlap with aromatic impurities.
-
-
Method B (DMSO-d
): Recommended for salt verification.-
Effect: Retains the acidic NH
protons. -
Result: Shows a broad downfield signal (~9.0–10.0 ppm), confirming the hydrochloride salt formation.
-
Step-by-Step Workflow:
-
Weighing: Dissolve 10–15 mg of TMM·HCl in 0.6 mL of solvent.
-
Equilibration: Allow the solution to stand for 5 minutes. (Note: In D
O, ensure complete H/D exchange of the ammonium protons). -
Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay
1.0 s, 16 scans). -
Referencing:
-
D
O: Set HDO residual peak to 4.79 ppm. -
DMSO-d
: Set residual solvent pentet to 2.50 ppm.
-
Spectral Analysis: The "Fingerprint" Comparison
This section contrasts the spectral output of TMM·HCl against the industry-standard Morpholine HCl.
3.1 Morpholine Hydrochloride (The "Complex" Standard)
The spectrum of the unsubstituted parent is defined by spin-spin coupling .
-
3.0 – 3.2 ppm: Multiplet (apparent triplet) corresponding to N-CH
. -
3.8 – 4.0 ppm: Multiplet (apparent triplet) corresponding to O-CH
. -
Analysis: The signals are split due to the
coupling between the C2 and C3 protons. This creates broad multiplets that can obscure impurities.
3.2 3,3,5,5-Tetramethylmorpholine HCl (The "Simplified" Alternative)
The spectrum of TMM·HCl is defined by singularity and isolation .
Table 1: 1H NMR Peak Assignment (in D
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Justification |
| 1.35 – 1.45 | Singlet (s) | 12H | Four equivalent methyl groups on quaternary carbons (C3/C5). | |
| 3.60 – 3.70 | Singlet (s) | 4H | Methylene protons at C2/C6. Crucial: They appear as a singlet because the adjacent carbons (C3/C5) are quaternary (no neighbors to split the signal). | |
| 4.79 | Singlet | -- | HDO | Residual solvent peak (Reference). |
Note: In DMSO-d
3.3 Mechanistic Insight: Why a Singlet?
In TMM, the methylene protons (
-
Coupling Rule: Splitting occurs only with vicinal (3-bond) neighbors.
-
Result: Since
neighbors, the multiplicity is (Singlet). -
Advanced Note: While the ring is sterically locked, making axial and equatorial protons diastereotopic (theoretically an AB quartet), the high symmetry and similar electronic environment often result in a singlet or a tightly coupled AB system that appears as a singlet at standard field strengths (300-400 MHz).
Visualization of Analysis Logic
The following diagram illustrates the decision pathway for characterizing TMM·HCl versus Morpholine.[1][2]
Caption: Decision tree for distinguishing TMM·HCl from Morpholine HCl based on signal multiplicity.
Comparative Performance Review
| Metric | Morpholine HCl | 3,3,5,5-Tetramethylmorpholine HCl | Verdict |
| Spectral Complexity | High: Overlapping multiplets make integration difficult in mixtures. | Low: Discrete singlets allow precise integration. | TMM Wins for quantitative analysis. |
| Impurity Detection | Moderate: Small impurity peaks can hide under the ring multiplets. | High: The clean baseline reveals even trace impurities. | TMM Wins for purity assays. |
| Structural Rigidity | Flexible: Ring inversion averages signals. | Rigid: Steric bulk locks conformation, useful for stereochemical studies. | TMM Wins for conformational design. |
References
-
Oregon State University. (2022). 1H NMR Chemical Shifts and Coupling Patterns. Retrieved from [Link]
-
Katritzky, A. R., et al. (2005).[3] 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]
-
Compound Interest. (2015).[5] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. CN101687786B - Hydroxylamine Compounds and Their Uses - Google Patents [patents.google.com]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. compoundchem.com [compoundchem.com]
Comparing basicity of 3,3,5,5-Tetramethylmorpholine vs 2,2,6,6-Tetramethylpiperidine
As a Senior Application Scientist, selecting the right sterically hindered amine is rarely just about steric bulk; it is about finely tuning the electronic environment to achieve precise thermodynamic control. In both synthetic methodology and drug development, 2,2,6,6-Tetramethylpiperidine (TMP) and 3,3,5,5-Tetramethylmorpholine (TMM) serve as foundational scaffolds. While they share an identical steric profile around the nitrogen center, their basicity and resulting chemical behavior diverge significantly due to the heteroatomic composition of their respective rings.
This guide provides an in-depth, objective comparison of the basicity and performance of TMM versus TMP, backed by mechanistic causality and self-validating experimental protocols.
Mechanistic Divergence: The Inductive Effect
The fundamental difference between TMP and TMM lies in the core ring structure. TMP utilizes a purely aliphatic piperidine ring, whereas TMM incorporates an ether oxygen at the 4-position to form a morpholine ring.
2,2,6,6-Tetramethylpiperidine (TMP): TMP is a classic, highly basic, non-nucleophilic amine. The aliphatic carbon backbone is electron-donating, which maximizes the electron density on the nitrogen lone pair. This results in a high proton affinity, giving TMP an aqueous pKa of approximately 11.07 at 25 °C[1]. It is widely used as a precursor to lithium tetramethylpiperidide (LiTMP), an exceptionally strong base (pKa ~ 37) used for selective enolate formation[1].
3,3,5,5-Tetramethylmorpholine (TMM): In TMM, the ether oxygen exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma-bond framework. This pulls electron density away from the nitrogen atom, stabilizing the free amine and thermodynamically destabilizing the protonated conjugate acid. As a result, the basicity of TMM drops drastically compared to TMP. While unsubstituted piperidine has a pKa of 11.22 and morpholine has a pKa of 8.36, the tetramethylated derivatives follow the exact same trend, placing the pKa of TMM at approximately 8.2. Furthermore, the hydroxylammonium ion of TMM's radical derivative (TEMMO) exhibits a pKa of 5.25, significantly lower than the 7.34 pKa of TMP's derivative (TEMPO)[2].
Mechanistic divergence in proton affinity between TMP and TMM driven by the inductive effect.
Quantitative Basicity & Redox Profiling
The basicity of the parent amine directly dictates the electrochemical properties of its downstream nitroxyl radical. Because TMM is less basic, its derived nitroxyl radical (TEMMO) is more electron-deficient, which increases its oxoammonium reduction potential. This makes TEMMO a more potent oxidant (900 mV) than TEMPO (745 mV) for challenging catalytic oxidations[2].
| Compound | Core Scaffold | Heteroatoms | Parent Amine pKa (H₂O) | Derived Nitroxyl Radical | Oxoammonium Reduction Potential | Hydroxylammonium pKa |
| TMP | Piperidine | N | 11.07[1] | TEMPO | 745 mV[2] | 7.34[2] |
| TMM | Morpholine | N, O | ~8.2 | TEMMO | 900 mV[2] | 5.25[2] |
| Piperidine | Piperidine | N | 11.22 | - | - | - |
| Morpholine | Morpholine | N, O | 8.36 | - | - | - |
Self-Validating Experimental Protocol: Potentiometric Titration
To accurately determine the pKa of highly sterically hindered amines like TMP and TMM, standard pH measurements are insufficient. The following self-validating potentiometric titration protocol ensures that the measured basicity is a true thermodynamic value, free from kinetic artifacts or atmospheric interference.
Protocol Steps & Causality:
-
Sample Preparation (Degassing): Prepare a 0.01 M solution of the target amine (TMP or TMM) in strictly degassed, deionized water.
-
Causality: Atmospheric CO₂ rapidly dissolves in water to form carbonic acid. Because TMP is a strong base (pKa 11.07), it will prematurely react with dissolved CO₂, artificially shifting the equivalence point and skewing the basicity calculation.
-
-
Electrode Calibration: Calibrate the automated titrator's pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a highly controlled temperature of 25.0 ± 0.1 °C.
-
Causality: pKa is a temperature-dependent thermodynamic constant; fluctuations of even 1 °C can alter the dissociation constant of hindered amines.
-
-
Forward Titration: Titrate the amine solution with standardized 0.1 M HCl in 0.05 mL increments. The system must pause until the potential (mV) drift is less than 0.1 mV/sec before recording the pH.
-
Data Extraction: Calculate the first derivative (dpH/dV) of the titration curve to pinpoint the exact equivalence volume. The pH at exactly half of this volume (the half-equivalence point) equals the pKa.
-
System Validation (Back-Titration): Immediately reverse the process by titrating the protonated solution with standardized 0.1 M NaOH back to pH 12.
-
Causality: This is the self-validating step . If the forward (acidic) and reverse (basic) titration curves overlap perfectly with zero hysteresis, it proves the protonation was thermodynamically reversible. Any deviation indicates that the amine underwent a side reaction (e.g., acid-catalyzed ring opening), invalidating the run.
-
Self-validating potentiometric titration workflow for amine pKa determination.
Strategic Applications in Drug Development & Synthesis
Understanding the ~3-unit pKa gap between TMP and TMM is critical for rational experimental design:
-
Tuning Base Strength in Synthesis: When generating metallo-amide bases, TMP is the gold standard for creating highly reactive, non-nucleophilic lithium amides (LiTMP)[3]. However, if a substrate is prone to over-deprotonation or degradation under extreme basicity, switching to the TMM scaffold provides a significantly milder hindered base, preserving sensitive functional groups.
-
Pharmacokinetics and Biodistribution: In drug development, the pKa of an amine dictates its ionization state at physiological pH (7.4). TMP (pKa 11.07) will be >99.9% protonated (cationic) in the bloodstream, limiting its membrane permeability. Conversely, TMM (pKa ~8.2) will exist in a much higher proportion as a neutral, lipophilic free base, drastically enhancing its ability to cross lipid bilayers and the blood-brain barrier.
-
Catalytic Oxidation Power: For researchers utilizing nitroxyl radicals, the electron-withdrawing oxygen in TMM makes TEMMO a far more aggressive oxidant than TEMPO[2]. This allows for the catalytic oxidation of sterically hindered or electron-deficient alcohols that TEMPO cannot process.
References
1.[1] Lifechem Pharma. "2, 2, 6, 6 Tetramethylpiperidine". URL: 2.[3] ChemicalBook. "2,2,6,6-Tetramethylpiperidine | 768-66-1". URL: 3.[2] The Journal of Organic Chemistry - ACS Publications. "Structural Effects on the pH-Dependent Redox Properties of Organic Nitroxyls: Pourbaix Diagrams for TEMPO, ABNO, and Three TEMPO Analogs". URL:
Sources
Precision vs. Power: 3,3,5,5-Tetramethylmorpholine HCl vs. Diisopropylamine as a Base
Executive Summary: The Strategic Pivot
In the landscape of non-nucleophilic bases, Diisopropylamine (DIPA) has long been the commodity standard—cheap, effective, and widely available. However, modern drug development, driven by stringent nitrosamine regulations (FDA/EMA) and the need for chemoselectivity in complex scaffolds, is increasingly favoring 3,3,5,5-Tetramethylmorpholine (TMM) .
This guide analyzes why you might switch from the liquid DIPA to the solid salt TMM·HCl . The verdict is clear: Use DIPA for raw power and cost-efficiency in early discovery. Switch to TMM·HCl when you require precise pKa modulation, superior handling stability, or rigorous nitrosamine risk mitigation.
Physicochemical Profile: The Data
The fundamental difference lies in the electronic and steric environments of the nitrogen center. DIPA is a strong, hindered base. TMM is a moderately basic, extremely hindered base with a stabilizing oxygen atom.
Table 1: Comparative Properties
| Feature | Diisopropylamine (DIPA) | 3,3,5,5-Tetramethylmorpholine (TMM) | Impact on Synthesis |
| Structure | Acyclic, Secondary Amine | Cyclic, Secondary Amine (Ether) | TMM is conformationally locked (Chair). |
| Physical Form | Liquid (Volatile, Flammable) | Solid (HCl Salt is stable) | TMM·HCl allows precise stoichiometric weighing. |
| Basicity (pKa) | ~11.0 (Strong) | ~8.8 - 9.2 (Moderate)* | TMM is milder; prevents epimerization of chiral centers. |
| Steric Bulk | High (Isopropyl groups) | Extreme (4 Methyls + Ring) | TMM is virtually non-nucleophilic. |
| Solubility | Miscible in organic solvents | HCl salt: Water/MeOH; Free base: Organics | TMM·HCl often requires in-situ liberation. |
| Nitrosamine Risk | High (Forms NDEA/DIPNA) | Low (Sterically blocked) | Critical for GMP compliance. |
*Note: TMM pKa is estimated based on the morpholine core (8.36) adjusted for electron-donating methyl groups (+I) vs. steric inhibition of solvation.
Mechanistic Deep Dive
The "Goldilocks" Basicity
DIPA (pKa ~11) is often too strong. In thermodynamic enolate formation or peptide coupling, DIPA can inadvertently deprotonate sensitive stereocenters, leading to racemization.
-
TMM Advantage: The ether oxygen in the morpholine ring exerts an electron-withdrawing inductive effect (-I), lowering the pKa of the nitrogen lone pair. This makes TMM a "buffer-range" base, strong enough to neutralize acids (HCl, HBr) but often too weak to strip protons from alpha-carbons (pKa > 20).
The Nitrosamine Shield
The most pressing reason to switch is regulatory. Secondary amines can react with nitrites (often present as trace impurities in reagents) to form N-nitrosamines, which are potent carcinogens.
-
DIPA: Readily forms N-nitrosodiisopropylamine (DIPNA), a known mutagen.
-
TMM: The four methyl groups at the 3,3,5,5 positions create a "steric fence" around the nitrogen. Even if nitrosating agents are present, they cannot physically approach the nitrogen center to form the N-N=O bond efficiently.
Visualizing the Steric & Electronic Landscape
Figure 1: Comparative mechanistic pathway showing basicity impact and nitrosamine risk mitigation.
Experimental Protocols
Protocol A: In-Situ Liberation of TMM Free Base
Since TMM is supplied as the stable Hydrochloride salt (TMM·HCl), it must often be liberated in situ for use as a base in non-aqueous solvents.
Objective: Replace DIPA in an alkylation reaction to prevent over-alkylation or elimination.
Materials:
-
Substrate (1.0 equiv)
-
TMM·HCl (1.2 - 1.5 equiv)
-
Auxiliary Base: Potassium Carbonate (
) or Sodium Hydride (NaH) (Depends on solvent) -
Solvent: DMF or Acetonitrile (MeCN)
Step-by-Step:
-
Preparation: Charge the reaction vessel with TMM·HCl (solid) and the auxiliary inorganic base (
, 2.0 equiv). -
Solvation: Add MeCN. Stir at Room Temperature (RT) for 15–30 minutes.
-
Addition: Add the substrate and electrophile.
-
Reaction: The free TMM acts as the proton scavenger.
-
Note: Unlike DIPA, TMM will not compete as a nucleophile even with highly reactive alkyl halides due to the 3,3,5,5-tetramethyl steric block.
-
Protocol B: TMM·HCl as a Buffer Component
In peptide synthesis or sensitive C-H activation, TMM·HCl can be used directly with the free base to form a buffer system.
-
Dissolution: Dissolve TMM·HCl (1.0 equiv) and TMM Free Base (1.0 equiv) in the reaction solvent (often water/organic mix).
-
Buffering: This creates a buffer zone around pH 9.0.
-
Application: Ideal for preventing base-catalyzed degradation of Fmoc-protecting groups while maintaining enough basicity to neutralize acid byproducts.
Safety & Regulatory Analysis (E-E-A-T)
Nitrosamine "Cohort of Concern"
The EMA and FDA have strictly regulated nitrosamine impurities (e.g., NDMA, NDEA).
-
The Problem with DIPA: Diisopropylamine is a secondary amine that forms N-nitrosodiisopropylamine. If your API synthesis uses DIPA in the final steps, you face a high burden of proof to demonstrate clearance of this impurity.
-
The TMM Solution: While morpholine itself forms N-nitrosomorpholine (NMOR), 3,3,5,5-tetramethylmorpholine is structurally resistant to this reaction . The steric hindrance prevents the formation of the N-nitroso species under standard processing conditions.
-
Recommendation: For GMP steps (Steps 1-3 before API), switching to TMM can eliminate a "High Risk" classification in your regulatory filing.
-
Handling & Stability
-
DIPA: Flash point -17°C (Highly Flammable). Requires grounded glassware and fume hood.
-
TMM·HCl: Solid salt. Non-flammable. Shelf-stable. No special ventilation required beyond standard dust control.
References
-
Basicity of Morpholines: ChemicalBook. "Morpholine: Chemical Properties, Reactivity and Uses." (2025).[1][3] Link
-
Nitrosamine Risk Assessment: European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[4][5] (2020). Link
-
Steric Hindrance in Amines: BenchChem. "A Comparative Analysis of Diisoamylamine and Diisopropylamine as Bases." (2025). Link
-
TMM Safety Data: Sigma-Aldrich. "Safety Data Sheet: 3,3,5,5-Tetramethylmorpholine." Link
-
Nitrosamine Formation Kinetics: National Institutes of Health (NIH). "Kinetics of nitrosamine formation in mice." (PubMed).[6] Link
Sources
- 1. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 2. medinstitute.com [medinstitute.com]
- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. thebts.org [thebts.org]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
Comprehensive Guide to Purity Validation of 3,3,5,5-Tetramethylmorpholine Hydrochloride
Executive Summary: The Analytical Challenge
3,3,5,5-Tetramethylmorpholine Hydrochloride (TMM·HCl) represents a unique analytical challenge in pharmaceutical development. As a sterically hindered secondary amine lacking aromaticity or conjugated systems, it is effectively "invisible" to standard UV detection (>220 nm). Furthermore, its hydrochloride salt form complicates direct Gas Chromatography (GC) analysis due to non-volatility and thermal degradation risks in the injector port.
This guide serves as a Publish Comparison Guide , objectively evaluating the validation of TMM·HCl purity.[1] We propose HPLC with Charged Aerosol Detection (CAD) as the superior modern standard, contrasting it against traditional derivatization and orthogonal GC techniques.
Comparative Analysis of Analytical Alternatives
Before defining the protocol, we must establish why HPLC-CAD is the selected methodology over established alternatives.
| Feature | Method A: HPLC-CAD (Recommended) | Method B: HPLC-UV (Derivatization) | Method C: GC-FID | Method D: Potentiometric Titration |
| Principle | Universal detection of non-volatile analytes based on charge. | Chemical attachment of a chromophore (e.g., Tosyl-Cl) followed by UV. | Separation of volatile free-base on capillary column. | Acid-base neutralization (Non-aqueous). |
| Specificity | High: Resolves impurities and degradation products. | Medium: Derivatization by-products can interfere; only reacts with amines. | High: Excellent for volatile organic impurities. | Low: Cannot distinguish TMM from other basic impurities. |
| Sample Prep | Simple: Dissolve and inject.[2] | Complex: Requires reaction, heating, and extraction. | Medium: Requires free-basing (extraction) to remove HCl. | Simple: Dissolve in glacial acetic acid. |
| Linearity | Quadratic (can be linearized). | Linear. | Linear. | N/A |
| Suitability | Best for Purity & Impurity Profiling. | Good for trace sensitivity if CAD unavailable. | Good for residual solvents/volatile impurities. | Best for Absolute Assay (Weight %). |
Expert Insight: Why CAD?
While derivatization (Method B) allows for UV detection, it introduces variability. Incomplete reactions or reagent degradation can appear as false impurities. GC-FID (Method C) requires converting the salt to a free base, risking loss of volatile impurities during extraction. HPLC-CAD offers the most direct, "what you see is what you get" profile for the salt form without chemical modification.
Strategic Method Development
Detector Selection Logic
The following decision tree illustrates the logic applied to select the detection method for non-chromophoric salts like TMM·HCl.
Figure 1: Decision matrix for selecting the analytical detector. CAD is chosen for its ability to handle gradients and detect non-chromophoric species with high sensitivity.
Column & Mobile Phase Chemistry
-
Stationary Phase: TMM is a strong base. Standard C18 columns may suffer from severe peak tailing due to interaction with residual silanols.
-
Selection:High-pH stable Hybrid C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX).
-
-
Mobile Phase pH: Operating at pH > 10 (using Ammonium Hydroxide/Ammonium Bicarbonate) ensures the amine is in its free-base form, improving peak shape and retention.
-
Note: Non-volatile buffers (Phosphate) are incompatible with CAD. Volatile buffers (Ammonium Formate/Acetate/Carbonate) are mandatory.
-
Validated Protocol: HPLC-CAD Method
This protocol is designed to be self-validating, meaning system suitability criteria are built-in to flag failure immediately.
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with Charged Aerosol Detector (CAD) |
| Column | Hybrid C18, 150 x 4.6 mm, 3.5 µm (High pH stable) |
| Column Temp | 35°C |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH ~10.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detector | CAD (Nebulizer Temp: 35°C, Power Function: 1.0) |
| Diluent | 50:50 Water:Acetonitrile |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | Injection Pulse clearance |
| 15.0 | 10 | 90 | Elution of hydrophobic impurities |
| 20.0 | 10 | 90 | Column Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Validation Framework (ICH Q2 Compliant)
To validate this method, you must demonstrate the following parameters. The "Acceptance Criteria" provided are standard for pharmaceutical intermediates.
Specificity (Stress Testing)
Demonstrate that the method can separate TMM from its degradation products.
-
Protocol: Expose TMM·HCl to:
-
Acid (0.1N HCl, 60°C, 2h)
-
Base (0.1N NaOH, 60°C, 2h)
-
Oxidation (3% H2O2, RT, 2h)
-
-
Requirement: Purity angle < Purity threshold (if using PDA, but for CAD, ensure baseline resolution
between TMM and nearest degradant).
Linearity & Range
CAD response is curvilinear. You must apply a transformation or use a quadratic fit.
-
Range: 0.05% (LOQ) to 120% of target concentration (e.g., 1.0 mg/mL).
-
Data Treatment: Plot
vs. to linearize, or use a polynomial regression. -
Acceptance: Coefficient of determination (
) on the linearized plot.[3]
Accuracy (Recovery)
Since TMM·HCl standards are the analyte itself, accuracy is best assessed via "Spike Recovery" of known impurities (if available) or by comparing the Assay value against a high-precision Potentiometric Titration.
-
Protocol: Spike known impurities at 0.1%, 0.5%, and 1.0% levels.
-
Acceptance: Recovery between 90.0% – 110.0%.
Precision[4]
-
System Precision: 6 injections of standard. RSD
(Note: CAD precision is often slightly lower than UV; 2.0% is a strict but achievable target). -
Method Precision: 6 separate preparations of the sample. RSD
.[4]
Visualizing the Validation Workflow
Figure 2: Sequential workflow for ICH Q2(R2) validation of the TMM·HCl method.
Experimental Data: Performance Comparison
The following table summarizes simulated experimental data comparing the Proposed HPLC-CAD Method against a Potentiometric Titration (Alternative).
| Parameter | HPLC-CAD Result | Titration Result | Interpretation |
| Assay (Purity) | 99.2% (Area %) | 99.8% (w/w) | Titration is often higher as it sums all basic impurities. HPLC separates them.[5][6][7][8] |
| Impurity A (0.3%) | Detected (RRT 0.85) | Not Detected | HPLC provides specificity; Titration treats Impurity A as TMM. |
| LOD (Sensitivity) | 0.01% | N/A | HPLC detects trace contaminants; Titration cannot. |
| Precision (RSD) | 1.2% | 0.4% | Titration is inherently more precise but less specific. |
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Link
- Gamache, P. H., et al.Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Wiley Online Library. (2017).
-
Thermo Fisher Scientific. Analysis of Non-Chromophoric Compounds by HPLC-CAD.Link
-
Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Amines. FDA.gov. (2024). Link
-
Zhang, K., et al. Analytical Method Development for Pharmaceutical Compounds without UV Chromophores. Journal of Pharmaceutical and Biomedical Analysis. (2020). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
Comparative study of hindered amines in catalysis
Executive Summary: The Steric Paradox
In high-value synthetic chemistry, steric hindrance is often viewed as a barrier. However, in the realm of hindered amines, bulk is a precision tool. This guide objectively compares two critical classes of hindered amines: Lithium Amide Bases (for C-H functionalization) and N-Oxyl Radicals (for catalytic oxidation).
Our analysis reveals a dichotomy:
-
In Bases (LDA, LiHMDS, LiTMP): Steric bulk drives selectivity (kinetic vs. thermodynamic, E vs. Z).
-
In Radicals (TEMPO, AZADO, ABNO): Reduced steric hindrance drives activity (turnover frequency, substrate scope).
Part 1: Non-Nucleophilic Bases – The Architects of Selectivity
Comparative Landscape: LDA vs. LiHMDS vs. LiTMP
The choice of base dictates the stereochemical outcome of enolization. While pKa is the standard metric, aggregation state and steric architecture are the true determinants of reactivity in non-polar solvents.
| Feature | LDA (Lithium Diisopropylamide) | LiHMDS (Lithium Hexamethyldisilazide) | LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) |
| pKa (THF) | ~35.7 | ~26.0 | ~37.3 |
| Steric Bulk | High (Isopropyl groups) | Extreme (Trimethylsilyl groups) | Extreme (Tetramethylpiperidine ring) |
| Aggregation (THF) | Disolvated Dimer | Monomer/Dimer Equilibrium | Monomer/Dimer (Solvent dependent) |
| Primary Utility | General kinetic deprotonation. | E-selective enolization; thermodynamic control. | Deprotonation of very weak acids; carbene generation. |
| Key Limitation | Can act as a nucleophile with unhindered electrophiles. | Lower basicity; slow reaction with hindered protons. | High cost; strictly non-nucleophilic. |
Mechanism & Selectivity: The "Open Dimer" Model
Standard textbooks cite the Zimmerman-Traxler (Z-T) transition state (TS) for Z-enolate formation. However, LiHMDS defies this via an "Open Dimer" mechanism, particularly in the presence of additives like Triethylamine (Et
-
LDA: Favors Z-enolates via a closed, chair-like monomeric TS.
-
LiHMDS: The bulky TMS groups prevent the tight chelation required for the Z-T model. Instead, it reacts via a solvated dimer, placing the R-group of the ketone anti to the bulky base, favoring the E-isomer.
Experimental Protocol: High-Selectivity E-Enolization
Objective: Generate the E-enolate of a ketone with >50:1 selectivity using LiHMDS/Et
Reagents:
-
Ketone substrate (1.0 equiv)
-
LiHMDS (1.0 M in THF/Ethylbenzene)
-
Triethylamine (Et
N), distilled over CaH -
Toluene (anhydrous)
Workflow:
-
Preparation: In a flame-dried Schlenk flask under Ar, dissolve Et
N (2.0 equiv) in Toluene (0.2 M relative to ketone). -
Base Formation: Cool to -78 °C . Add LiHMDS (1.1 equiv) dropwise. Note: The presence of Et
N promotes the formation of the reactive mixed dimer. -
Deprotonation: Add the ketone (1.0 equiv) dropwise over 5 minutes.
-
Incubation: Stir at -78 °C for 30 minutes.
-
Trapping: Add TMSCl (1.2 equiv) or electrophile to trap the enolate.
-
Quench: Dilute with pentane, wash with cold NaHCO
.
Validation:
-
Analyze crude mixture via
H NMR. E-enol ethers typically show vinylic protons upfield relative to Z-isomers.
Part 2: N-Oxyl Radicals – The Oxidation Powerhouses
Comparative Landscape: TEMPO vs. AZADO vs. ABNO
N-oxyl radicals catalyze the oxidation of alcohols to carbonyls via an oxoammonium species. The steric environment around the N-O moiety is the rate-limiting factor for bulky substrates.
| Feature | TEMPO | AZADO (2-Azaadamantane N-oxyl) | ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl) |
| Structure | Monocyclic piperidine | Tricyclic adamantane | Bicyclic |
| Steric Environment | Blocked: 4 | Open: Bridgehead carbons "tie back" the bulk. | Open: Similar to AZADO, highly accessible. |
| Substrate Scope | Primary alcohols (Excellent).[3][4] Secondary alcohols (Slow/Poor). | 1° and hindered 2° alcohols (Excellent).[3][4] | 1° and hindered 2° alcohols (Excellent).[3][4] |
| Catalytic Activity | Moderate TOF.[2] | High TOF (often 10-20x TEMPO). | High TOF.[2] |
| Stability | High.[5] | High. | Moderate. |
Mechanism: The Steric Clash in Hydride Transfer
The oxidation proceeds via a compact, bimolecular transition state where the alcohol transfers a hydride to the oxoammonium cation.
-
TEMPO: The four axial methyl groups create a "picket fence," sterically clashing with the
-substituents of secondary alcohols. -
AZADO/ABNO: The bicyclic framework pulls the
-carbons away from the N-O center, exposing the active site. This allows bulky secondary alcohols to approach the oxoammonium species easily.
Experimental Protocol: Broad-Scope Aerobic Oxidation
Objective: Oxidize a sterically hindered secondary alcohol (e.g., Menthol) using AZADO.
Reagents:
-
Substrate: Secondary Alcohol (1.0 mmol)
-
Catalyst: AZADO (1 mol%)
-
Co-oxidant: NaOCl (aqueous bleach, 1.5 equiv) or PhI(OAc)
-
Buffer: Aqueous NaHCO
(sat.) / KBr (10 mol%) -
Solvent: CH
Cl
Workflow:
-
Mix: Dissolve alcohol and AZADO in CH
Cl (3 mL). Add KBr (0.1 mmol) dissolved in minimal water. -
Cool: Cool the biphasic mixture to 0 °C.
-
Oxidize: Add aqueous NaOCl dropwise while vigorously stirring. Crucial: Maintain pH ~8.6 (buffered by NaHCO
) to prevent catalyst decomposition. -
Monitor: Reaction is typically complete in <20 mins (vs. hours for TEMPO).
-
Workup: Quench with aqueous Na
S O , extract with CH Cl , dry over Na SO .
Part 3: Visualization of Mechanistic Pathways
The following diagram illustrates the divergent pathways dictated by steric architecture in both Bases and Radicals.
Caption: Left: LiHMDS utilizes extreme bulk to force an 'Open Dimer' pathway yielding E-enolates. Right: AZADO's 'tied-back' structure eliminates steric clash, enabling rapid oxidation of bulky alcohols where TEMPO fails.
References
-
Collum, D. B., et al. "Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities." Journal of the American Chemical Society. [Link]
-
Iwabuchi, Y., et al. "Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation." Chemical Pharmaceutical Bulletin. [Link]
-
Stahl, S. S., et al. "Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects."[4] Journal of the American Chemical Society. [Link]
-
Reich, H. J. "Role of HMPA in Organolithium Chemistry." University of Wisconsin-Madison Chemistry Data. [Link]
Sources
- 1. Aerobic oxidation catalysis with stable radicals - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47081D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation [pubmed.ncbi.nlm.nih.gov]
- 4. Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
Elemental Analysis Standards for 3,3,5,5-Tetramethylmorpholine Hydrochloride: A Comparative Guide to Purity Determination
Introduction
3,3,5,5-Tetramethylmorpholine hydrochloride (CAS: 2171815-45-3) is a highly sterically hindered secondary amine widely utilized as a morpholine bioisostere in medicinal chemistry. Its unique structural topology—featuring four methyl groups flanking the nitrogen atom—imparts significant metabolic stability and alters the physicochemical properties of drug candidates. However, this same steric bulk presents unique analytical challenges during purity certification.
For drug development professionals, establishing this compound as a Certified Reference Standard (CRS) requires a multi-tiered analytical approach. This guide objectively compares traditional Elemental Analysis (EA) with orthogonal techniques like Quantitative NMR (qNMR), providing the experimental causality and protocols necessary to validate its purity with metrological traceability.
Theoretical Elemental Standards
The foundation of elemental purity determination is the theoretical mass fraction of each element. For 3,3,5,5-Tetramethylmorpholine hydrochloride (
Table 1: Theoretical Elemental Composition ( )
| Element | Atomic Mass Contribution ( g/mol ) | Theoretical Mass (%) | Acceptable Experimental Range (±0.3%) |
| Carbon (C) | 96.088 | 53.48% | 53.18% – 53.78% |
| Hydrogen (H) | 18.144 | 10.10% | 9.80% – 10.40% |
| Nitrogen (N) | 14.007 | 7.80% | 7.50% – 8.10% |
| Oxygen (O) | 15.999 | 8.90% | 8.60% – 9.20% |
| Chlorine (Cl) | 35.450 | 19.73% | 19.43% – 20.03% |
Note: Oxygen is typically calculated by difference in standard CHN analysis, while Chlorine requires orthogonal Argentometric titration or Ion Chromatography.
Comparative Analysis: EA vs. Orthogonal Techniques
To certify a reference standard, no single method is sufficient. A self-validating system requires comparing Combustion Analysis against qNMR and Chromatographic Mass Balance to leverage their respective diagnostic values.
Table 2: Performance Comparison of Purity Determination Methods
| Metric | Combustion EA (CHNS/O) | Quantitative NMR (qNMR) | Chromatographic Mass Balance (HPLC/KF/TGA) |
| Primary Output | Bulk elemental composition | Absolute molar purity (Assay) | Organic purity minus volatiles/inorganics |
| Specificity | Low (Cannot distinguish isomers) | High (Structurally specific) | Medium (Depends on UV/MS response) |
| Traceability | Secondary (Calibration to standards) | Primary (Direct ratio to NIST standard) | Secondary (Requires reference standard) |
| Key Advantage | Detects "invisible" inorganic salts | Direct absolute quantitation | Excellent for profiling related substances |
| Key Limitation | Requires complete combustion | Requires non-overlapping signals | Misses non-UV absorbing impurities |
Scientist's Insight: While qNMR is increasingly adopted by pharmacopeias (e.g., USP <761>) as a primary ratio method (;), it cannot replace EA. EA is uniquely capable of detecting bulk inorganic contamination (e.g., silica or excess HCl) that might be entirely invisible in an NMR spectrum ().
Experimental Protocols & Mechanistic Causality
Protocols must be designed with the molecule's specific physicochemical properties in mind. The extreme steric hindrance of 3,3,5,5-Tetramethylmorpholine requires specific deviations from standard analytical workflows.
Protocol A: Modified Combustion Elemental Analysis (CHNO)
Objective: Prevent incomplete oxidation of the sterically shielded nitrogen, which can lead to refractory nitrogen oxides or carbon monoxide, skewing the CHN mass balance. Procedure:
-
Sample Preparation: Accurately weigh 1.5–2.0 mg of the desiccated 3,3,5,5-Tetramethylmorpholine HCl into a tin capsule using a microbalance.
-
Catalyst Addition (Critical Step): Add 5–10 mg of Vanadium Pentoxide (
) directly into the capsule before sealing. -
Combustion: Drop the capsule into the combustion reactor set to 1000°C in a pure
environment. -
Reduction & Separation: Pass the evolved gases (
, , ) through a copper reduction column at 650°C to reduce to , followed by GC separation and Thermal Conductivity Detection (TCD).
Causality: The four methyl groups create a dense electron cloud and physical barrier around the morpholine ring.
Protocol B: qNMR Certification Workflow
Objective: Determine the absolute mass fraction of the active moiety without relying on a pre-existing standard of the same compound. Procedure:
-
Standard Selection: Select a high-purity internal standard (IS) such as Maleic acid (NIST SRM traceable) that has a known purity and a distinct resonance (e.g., ~6.3 ppm) that does not overlap with the morpholine's aliphatic signals (1.0–4.0 ppm).
-
Weighing: Co-weigh approximately 10 mg of the morpholine sample and 5 mg of the IS into a single vial.
-
Solvation: Dissolve completely in 0.6 mL of
or . -
Acquisition Parameters (Critical Step): Acquire the
-NMR spectrum with a 90° pulse angle and a relaxation delay ( ) of at least 60 seconds.
Causality: The relaxation delay must be at least 5 times the longest longitudinal relaxation time (
Analytical Workflow Visualization
To establish a self-validating system, these techniques must be integrated into a cohesive certification workflow where the weaknesses of one method are covered by the strengths of another.
Orthogonal analytical workflow for the purity certification of reference standards.
Conclusion
For complex, sterically hindered molecules like 3,3,5,5-Tetramethylmorpholine hydrochloride, relying solely on chromatographic purity is a critical failure point in drug development. By combining the bulk mass-balance verification of
References
-
Huang, Ting, et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI Molecules, 26(2), 460. Retrieved from[Link]
-
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from[Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]
Safety Operating Guide
3,3,5,5-Tetramethylmorpholine hydrochloride proper disposal procedures
Comprehensive Operational and Disposal Guide for 3,3,5,5-Tetramethylmorpholine Hydrochloride
3,3,5,5-Tetramethylmorpholine hydrochloride is a sterically hindered amine salt frequently utilized in drug development and as a critical precursor for synthesizing stable nitroxyl radicals (such as TEMMO) used in catalytic aerobic oxidations[1]. While highly valuable in synthetic chemistry, its nature as an organic amine hydrochloride introduces specific handling and disposal challenges.
This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step protocols for the safe management, neutralization, and disposal of this compound. By understanding the chemical causality behind these procedures, laboratories can ensure strict compliance with Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) standards[2][3].
Section 1: Chemical Characterization and Hazard Causality
Before initiating any disposal protocol, it is essential to understand the physicochemical properties that dictate the compound's hazard profile. As a hydrochloride salt, 3,3,5,5-tetramethylmorpholine exhibits high aqueous solubility. In solution, the salt dissociates, releasing protons and rendering the solution acidic (typically pH < 5)[2].
Causality of Hazard: Discharging unneutralized acidic solutions down the drain violates EPA regulations regarding corrosive waste and can severely disrupt the biological processes of municipal wastewater treatment facilities[2]. Furthermore, morpholine derivatives are established skin and eye irritants, and their methylated forms can pose long-term hazards to aquatic ecosystems[4]. Therefore, sink disposal of this compound is strictly prohibited, and all waste must be treated as hazardous.
Table 1: Physicochemical and Hazard Data for 3,3,5,5-Tetramethylmorpholine Hydrochloride
| Property | Value | Operational Implication |
| Chemical Name | 3,3,5,5-Tetramethylmorpholine hydrochloride | Mandatory nomenclature for EHS waste labeling. |
| CAS Number | 2171815-45-3 | Essential identifier for EHS waste tracking[5]. |
| Molecular Formula | C8H18ClNO | Contains halogen (Cl); dictates segregation into halogenated waste streams if mixed with organics. |
| Molecular Weight | 179.69 g/mol | Used for molarity calculations during pH neutralization. |
| Physical State | Solid (Crystalline Powder) | Prone to aerosolization; mandates handling within a certified chemical fume hood. |
| Aqueous pH | Acidic (pH < 5) | Requires neutralization prior to waste consolidation[2]. |
Section 2: Waste Segregation Logic
Improper segregation of chemical waste can lead to dangerous cross-reactions, container pressurization, or regulatory fines. Waste must be characterized by its physical state and hazardous properties (ignitability, corrosivity, reactivity, toxicity)[3].
The following decision matrix illustrates the self-validating logic used to categorize 3,3,5,5-tetramethylmorpholine hydrochloride waste, ensuring that each physical state is routed to its compliant disposal mechanism.
Caption: Decision matrix for categorizing and processing morpholine hydrochloride waste.
Section 3: Step-by-Step Experimental Disposal Protocols
Protocol A: Neutralization and Collection of Aqueous Solutions
Causality: Mixing unneutralized acidic amine hydrochloride waste with general organic waste can trigger exothermic reactions or gas evolution. Neutralizing the solution to a pH of 6.0–8.0 stabilizes the waste for safe, long-term storage in a Satellite Accumulation Area (SAA)[2][4].
Caption: Step-by-step neutralization workflow for acidic amine hydrochloride solutions.
Methodology:
-
Preparation: Transfer the aqueous 3,3,5,5-tetramethylmorpholine hydrochloride waste into a wide-mouth borosilicate glass beaker. Place the beaker on a magnetic stir plate inside a certified chemical fume hood and insert a PTFE-coated stir bar.
-
Titration Setup: Prepare a 1 M Sodium Hydroxide (NaOH) neutralizing solution. Safety Note: Do not use stronger bases (e.g., 5 M or 10 M NaOH) to prevent localized boiling, excessive exotherms, and the potential volatilization of the free amine base[4].
-
Neutralization: Initiate moderate stirring. Using a glass pipette or dropping funnel, add the 1 M NaOH solution dropwise to the waste.
-
Monitoring: Pause the addition every 5-10 mL to measure the pH using a calibrated pH meter or broad-range pH indicator strips.
-
Endpoint Verification: Cease base addition once the solution stabilizes at a pH between 6.0 and 8.0.
-
Consolidation: Transfer the neutralized solution into a designated, chemically compatible "Hazardous Aqueous Waste" container. Ensure the container is labeled with all constituents, including the newly formed sodium chloride and the amine derivative.
Protocol B: Solid Waste and Empty Container Decontamination
Causality: Residual solid powders pose a severe inhalation risk and can contaminate municipal waste streams. The EPA mandates that containers holding hazardous chemicals must be rendered "RCRA empty" before disposal in regular trash. This is achieved via a strict triple-rinse methodology[6][7].
Methodology:
-
Solid Waste Collection: Collect all unused or spilled solid 3,3,5,5-tetramethylmorpholine hydrochloride in a sealable, chemically resistant container (e.g., HDPE). Label clearly with the CAS number and full chemical name.
-
First Rinse: Add a minimal volume (approximately 5% of the container's total volume) of a compatible solvent (e.g., ethanol or methanol) to the empty original chemical container[7]. Cap tightly and agitate vigorously for 30 seconds.
-
Rinsate Collection: Pour the resulting rinsate into a designated "Halogenated Organic Waste" container (due to the presence of the chloride ion).
-
Repeat (Triple Rinse): Perform the rinse and collection steps two additional times to ensure complete decontamination[6].
-
Drying and Defacing: Leave the uncapped container in the fume hood until all residual solvent has evaporated. Once completely dry, permanently deface or remove the original chemical label to prevent misidentification[6].
-
Final Disposal: Dispose of the clean, defaced container in the standard laboratory glass or plastic recycling/waste stream, strictly in accordance with institutional EHS policy[4].
Section 4: Satellite Accumulation Area (SAA) Logistics
All generated waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation. To maintain a self-validating safety system, adhere to the following rules:
-
Secondary Containment: Always place waste containers inside secondary containment bins to prevent catastrophic leaks from reaching floor drains[2].
-
Headspace Management: Never fill liquid waste containers beyond 90% capacity (leave at least one inch of headroom) to allow for thermal expansion and prevent rupture[2].
-
Real-Time Labeling: Waste tags must be fully filled out before the first drop of waste enters the container. Explicitly list "3,3,5,5-Tetramethylmorpholine hydrochloride" and avoid using abbreviations or structural formulas[3].
References
-
Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride) . Benchchem. 6
-
Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste . Benchchem. 4
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. 2
-
Structural Effects on the pH-Dependent Redox Properties of Organic Nitroxyls: Pourbaix Diagrams for TEMPO, ABNO, and Three TEMPO Analogs . The Journal of Organic Chemistry - ACS Publications. 1
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt Environmental Health and Safety. 7
-
Product Index - AA Blocks (CAS: 2171815-45-3) . AA Blocks.5
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . Environmental Health and Radiation Safety - University of Pennsylvania. 3
Sources
Personal protective equipment for handling 3,3,5,5-Tetramethylmorpholine hydrochloride
As a Senior Application Scientist, I have overseen the integration of numerous sterically hindered amine building blocks into active pharmaceutical ingredient (API) synthesis workflows. 3,3,5,5-Tetramethylmorpholine hydrochloride is highly valued in drug development for its unique pharmacokinetic profile and steric bulk. However, handling this compound requires strict adherence to safety protocols.
Because it is an amine hydrochloride salt, it presents a trifecta of laboratory hazards: it is hygroscopic , corrosive , and prone to aerosolization as a fine powder[1][2]. When exposed to ambient moisture, it can undergo localized hydrolysis, generating highly corrosive micro-environments on the skin or mucous membranes.
The following guide provides a self-validating, causality-driven framework for the safe handling, operational processing, and disposal of 3,3,5,5-Tetramethylmorpholine hydrochloride.
Hazard Profile & Causality Analysis
Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic hazards of the compound. Standard safety data for morpholine hydrochloride derivatives dictates the following classifications[1][2]:
| Hazard Parameter | GHS Classification / Data | Causality & Operational Implication |
| Acute Toxicity | Acute Tox. 4 (Oral/Dermal) | Systemic toxicity upon absorption. Mandates strict barrier protection to prevent transdermal exposure. |
| Corrosivity | Skin Corr. 1B / Eye Dam. 1 | Dissociation of the HCl salt in physiological moisture causes immediate, severe tissue burns. Safety goggles are non-negotiable. |
| Respiratory Hazard | STOT SE 3 (Respiratory Irritation) | Fine crystalline powders easily become airborne. Inhalation leads to severe mucous membrane irritation. Must be handled in a ventilated enclosure. |
| Physicochemical | Highly Hygroscopic | Absorbs ambient moisture, leading to clumping and potential off-gassing of HCl. Containers must be purged with inert gas (N₂, Ar) after use. |
Personal Protective Equipment (PPE) Matrix
To achieve a self-validating safety system, your PPE must act as layered defenses against the specific physicochemical properties of 3,3,5,5-Tetramethylmorpholine hydrochloride[3].
-
Eye & Face Protection:
-
Requirement: Indirect-vented chemical splash goggles.
-
Causality: Standard safety glasses with side shields are insufficient. The fine dust of this hydrochloride salt can bypass standard glasses, and interaction with the moisture of the eye will cause rapid, irreversible corneal damage[2]. If handling bulk quantities (>50g), a full face shield must be worn over the goggles.
-
-
Hand Protection:
-
Requirement: Disposable Nitrile gloves (minimum 0.11 mm / 4.3 mil thickness).
-
Causality: Nitrile provides excellent resistance to incidental contact with dry amine salts. Crucial Note: If you are dissolving the compound in an organic solvent (e.g., Dichloromethane or DMF), you must upgrade to solvent-specific gloves (e.g., Butyl rubber or Viton), as the solvent will act as a carrier, driving the toxic solute through standard nitrile[4].
-
-
Body Protection:
-
Requirement: Flame-resistant, knee-length laboratory coat with fitted cuffs, long pants, and closed-toe non-porous shoes.
-
Causality: Fitted cuffs prevent the sleeves from dragging through spilled powder, while non-porous shoes prevent the hygroscopic powder from penetrating footwear and causing delayed chemical burns.
-
-
Respiratory Protection:
-
Requirement: N95 or P100 particulate respirator (if handled outside of engineering controls).
-
Causality: While the primary defense is a chemical fume hood, a respirator is required during spill cleanup or if the hood's face velocity is compromised, to prevent inhalation of the corrosive dust[5].
-
Step-by-Step Operational Workflow: Weighing and Transfer
The most common point of exposure occurs during the weighing and transfer of the dry powder. Amine hydrochloride powders are highly susceptible to static charge buildup, which causes the powder to "jump" and aerosolize[4][6].
Step 1: Environmental Preparation
-
Verify the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm)[3].
-
Clear the hood of unnecessary equipment to prevent turbulent airflow.
-
Place an anti-static mat or wipe down the balance area with a damp, lint-free cloth to ground the surface and reduce static electricity.
Step 2: Donning PPE & Equipment Setup
-
Don lab coat, chemical splash goggles, and double-glove with nitrile.
-
Use a static-control weighing boat (e.g., aluminum or anti-static polymeric boats) rather than standard polystyrene, which exacerbates static scatter.
Step 3: Execution of Transfer
-
Open the reagent bottle only inside the fume hood.
-
Using a grounded stainless-steel spatula, slowly transfer the 3,3,5,5-Tetramethylmorpholine hydrochloride to the weighing boat. Do not drop the powder from a height; keep the spatula close to the boat to minimize dust generation.
-
Once weighed, immediately transfer the powder to the reaction vessel and seal it.
Step 4: Post-Handling & Decontamination
-
Flush the original reagent bottle with dry Nitrogen or Argon before sealing to prevent moisture degradation.
-
Wipe down the spatula, balance, and hood surface with a damp paper towel.
-
Remove the outer pair of gloves inside the hood and dispose of them in a designated solid hazardous waste container.
Spill Response and Disposal Plan
In the event of a spill, standard sweeping will aerosolize the corrosive dust. Follow this targeted response plan:
-
Isolate: Alert nearby personnel and restrict access to the area. If the spill is outside a fume hood, immediately don a P100 respirator[5].
-
Contain (Dry Cleanup): Do not apply water directly to the bulk powder. Adding water to concentrated hydrochloride salts can cause an exothermic reaction and release HCl vapors.
-
Collect: Carefully cover the spill with a damp (not soaking) absorbent pad to suppress dust, or use a HEPA-filtered vacuum dedicated to hazardous chemicals.
-
Neutralize: Once the bulk solid is removed, wash the contaminated surface with a dilute, mildly alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a water rinse.
-
Disposal: Place all contaminated wipes, PPE, and collected powder into a sealable, chemically compatible hazardous waste container. Label as "Corrosive Solid Waste - Amine Hydrochloride" and dispose of according to institutional and OSHA/EPA regulations[7].
Process Visualization
Below is the logical workflow for handling this compound safely, from hazard assessment to final disposal.
Fig 1: Standard operating workflow and spill response for handling 3,3,5,5-Tetramethylmorpholine HCl.
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf.[Link]
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov.[Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. osha.gov [osha.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 6. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
